3-Amino-3-(3,4-dichlorophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJWNKAQMZQVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344868 | |
| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-57-8 | |
| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The unique structural features of this compound, particularly the dichlorophenyl moiety, make it an interesting candidate for the synthesis of novel therapeutic agents. This document details a feasible experimental protocol based on the well-established Rodionov reaction, presents data in a structured format, and includes visualizations to aid in the understanding of the synthetic pathway and experimental workflow.
Synthetic Pathway: The Rodionov Reaction
The synthesis of this compound can be effectively achieved through the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde (3,4-dichlorobenzaldehyde) with malonic acid and a source of ammonia, typically ammonium acetate. The reaction proceeds through a series of intermediates, including the formation of a β-aminonitrile, which is subsequently hydrolyzed to the final β-amino acid.
Experimental Protocol
This section provides a detailed, generalized experimental protocol for the synthesis of this compound based on the Rodionov reaction.
2.1. Materials and Reagents
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 6287-38-3 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 631-61-8 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
2.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the reaction (typically several hours), cool the mixture to room temperature. Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the intermediate.
-
Isolation of Crude Product: Cool the solution and neutralize it with a sodium hydroxide solution to precipitate the crude this compound.
-
Purification: Filter the crude product and wash it with cold water and diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to obtain a solid.
Characterization Data (Expected)
The following table summarizes the expected characterization data for the final product, based on data for structurally similar compounds. Actual experimental data should be obtained and verified.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | ~220-230 °C (with decomposition)[1] |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molar Mass | 234.08 g/mol |
| ¹H NMR | Expected signals for aromatic protons, a methine proton (CH-NH₂), and methylene protons (CH₂-COOH). |
| ¹³C NMR | Expected signals for aromatic carbons, a carbonyl carbon, a methine carbon, and a methylene carbon. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H (amine), C=O (carboxylic acid), C-H (aromatic and aliphatic), and C-Cl bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Purity (by HPLC) | ≥97% |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile or corrosive substances like hydrochloric acid.
-
3,4-Dichlorobenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Malonic acid is harmful if swallowed and causes skin irritation.
-
Concentrated hydrochloric acid is highly corrosive and can cause severe burns.
-
Sodium hydroxide is corrosive and can cause severe skin and eye damage.
-
Diethyl ether is extremely flammable. Avoid open flames and sparks.
Conclusion
The Rodionov reaction provides a straightforward and efficient method for the synthesis of this compound from commercially available starting materials. This technical guide offers a foundational protocol and expected data to aid researchers in the preparation of this valuable compound for applications in drug discovery and organic synthesis. It is crucial to perform all experimental work with appropriate safety measures and to thoroughly characterize the final product to confirm its identity and purity.
References
An In-Depth Technical Guide on 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological relevance of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
This compound, a derivative of β-alanine, is a compound of significant interest in medicinal chemistry due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). Its chemical properties are foundational to its biological activity and application in research.
General Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 117391-57-8 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | N/A |
Physicochemical Properties
| Property | This compound | 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | 3-Amino-3-(4-chlorophenyl)propanoic acid | Source |
| Melting Point | Data not available | 239-243 °C | 223 °C (decomposes) | [2] |
| Solubility | Data not available | Data not available | Data not available | |
| pKa | Data not available | Data not available | Data not available | |
| LogP | Data not available | Data not available | -0.8 (calculated) / 2.2363 (HCl salt) | [3][4] |
Note: The LogP value for the 4-chloro isomer's hydrochloride salt is likely higher due to the presence of the salt form, which can influence its partitioning behavior.
Synthesis and Purification
The synthesis of β-amino acids such as this compound can be achieved through various established organic chemistry methodologies. A common approach is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.
Synthesis Workflow: Rodionov Reaction
Caption: General workflow for the synthesis of this compound via the Rodionov reaction.
Experimental Protocol: Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure based on the Rodionov reaction for similar compounds is as follows:
-
Reaction Setup: A mixture of 3,4-dichlorobenzaldehyde, malonic acid, and a source of ammonia (e.g., ammonium acetate) is heated in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by adjusting the pH or by adding a non-solvent.
-
Isolation: The precipitated solid is collected by filtration and washed with a suitable solvent to remove impurities.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for amino acids include water-ethanol or water-acetone mixtures.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Biological Activity and Mechanism of Action
This compound is recognized as a GABA analogue. Due to this structural similarity, it is investigated for its potential to interact with components of the GABAergic system, primarily GABA transporters.
GABAergic Signaling Pathway and the Role of GABA Transporters
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT-1).
Caption: Simplified overview of GABAergic neurotransmission and the role of GABA transporters.
Postulated Mechanism of Action
It is postulated that this compound acts as an inhibitor of GABA transporters. By blocking the reuptake of GABA from the synaptic cleft, the compound would increase the concentration and duration of GABA's action on postsynaptic receptors, leading to enhanced inhibitory neurotransmission.
Caption: Proposed mechanism of GABA transporter inhibition by this compound.
Experimental Protocols for Biological Assays
To evaluate the interaction of this compound with GABA transporters, in vitro uptake assays are commonly employed.
GABA Transporter Uptake Assay Workflow
Caption: General workflow for a radiolabeled GABA uptake assay to assess transporter inhibition.
Experimental Protocol: [³H]GABA Uptake Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on GABA transporters expressed in a cell line.
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Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired GABA transporter subtype (e.g., hGAT1) are cultured to confluence in appropriate cell culture plates.
-
Assay Buffer Preparation: A Krebs-Ringer-HEPES buffer (or similar physiological buffer) is prepared.
-
Preparation of Solutions:
-
A stock solution of the test compound, this compound, is prepared in a suitable solvent (e.g., DMSO, water).
-
A solution of [³H]GABA is prepared in the assay buffer at a known concentration.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with the assay buffer.
-
Cells are pre-incubated with either the assay buffer alone (for total uptake), a known GAT inhibitor (for non-specific uptake), or varying concentrations of the test compound.
-
The uptake is initiated by adding the [³H]GABA solution to all wells.
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The plates are incubated for a specific time at a controlled temperature (e.g., room temperature or 37°C).
-
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular [³H]GABA.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition by the test compound is calculated relative to the control (total uptake minus non-specific uptake). The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific GABA uptake) is then determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This compound is a valuable research compound with potential applications in the study of the GABAergic system. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a framework based on the properties of structurally related compounds and general methodologies. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and precisely define its pharmacological profile and mechanism of action on specific GABA transporter subtypes. This will be crucial for its potential development as a therapeutic agent for neurological disorders.
References
The Biological Landscape of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative with potential applications in neuroscience and pharmacology. While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other chlorinated phenyl-substituted β-amino acids suggests a likely modulatory role in the γ-aminobutyric acid (GABA) system. This guide synthesizes the available information on related compounds to infer the probable biological activity, mechanism of action, and relevant experimental protocols for the characterization of this compound. The primary hypothesized mechanism is the antagonism of the GABA-B receptor, a key regulator of inhibitory neurotransmission in the central nervous system.
Introduction
β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and neurological effects. The introduction of halogen substituents on the phenyl ring can significantly modulate the pharmacological properties of these compounds. This guide focuses on this compound, providing a technical framework for its study based on the known biological activities of its analogs.
Inferred Biological Activity and Mechanism of Action
GABA-B Receptor Antagonism:
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects of GABA. Antagonism of this receptor would block the effects of endogenous GABA, leading to a disinhibition of neuronal activity. This could have potential therapeutic implications in conditions characterized by excessive GABAergic inhibition.
Signaling Pathway
The hypothesized antagonistic action of this compound at the GABA-B receptor would interrupt the canonical signaling cascade. The following diagram illustrates this proposed mechanism.
Quantitative Data from a Structural Analog
While no specific data exists for the 3,4-dichloro derivative, the following table summarizes the reported activity for 3-Amino-3-(4-chlorophenyl)propanoic acid to provide a reference point for researchers.
| Compound | Target | Activity | pA2 Value |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | Weak Specific Antagonist | 3.5 |
| Data from Abbenante, G., Hughes, R., & Prager, R. H. (1997). Australian Journal of Chemistry, 50(6), 523-527.[1][2][3] |
Experimental Protocols
To elucidate the precise biological activity of this compound, the following experimental protocols are recommended.
GABA-B Receptor Binding Assay
This assay determines the affinity of the test compound for the GABA-B receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-B receptor.
Materials:
-
Rat brain cortical membranes (source of GABA-B receptors)
-
[³H]-CGP54626 (radiolabeled GABA-B antagonist)
-
Test compound: this compound
-
Unlabeled GABA-B antagonist (e.g., CGP54626) for non-specific binding determination
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the rat brain membranes, [³H]-CGP54626, and either the test compound, buffer (for total binding), or unlabeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum Preparation
This ex vivo assay assesses the functional antagonism of the test compound at the GABA-B receptor.[2]
Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.
Materials:
-
Male guinea pig
-
Krebs solution
-
Baclofen (GABA-B agonist)
-
Test compound: this compound
-
Organ bath setup with an isometric transducer
Procedure:
-
Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing oxygenated Krebs solution at 37°C.
-
Record the isometric contractions of the ileum.
-
Establish a cumulative concentration-response curve for the contractile effect of baclofen.
-
Wash the tissue and allow it to return to baseline.
-
Introduce a known concentration of the test compound into the bath and allow it to equilibrate.
-
Re-establish the baclofen concentration-response curve in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the test compound.
-
Calculate the dose ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the biological activity of a novel compound like this compound.
Potential Applications in Research and Drug Development
Compounds that modulate the GABAergic system have potential applications in the treatment of various neurological and psychiatric disorders.[4] As a putative GABA-B antagonist, this compound could be a valuable research tool for probing the role of the GABA-B receptor in different physiological and pathological processes. Further studies are warranted to explore its potential as a therapeutic agent for conditions such as epilepsy, cognitive disorders, and depression, where modulation of GABAergic neurotransmission is a therapeutic strategy.
Conclusion
While specific biological activity data for this compound remains to be published, its structural relationship to known GABA-B antagonists provides a strong rationale for its investigation as a modulator of the GABAergic system. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to systematically characterize its pharmacological profile. Further investigation is necessary to confirm its mechanism of action, determine its potency and efficacy, and evaluate its potential as a novel therapeutic agent.
References
An In-depth Technical Guide to 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-3-(3,4-dichlorophenyl)propanoic acid and its analogs, a class of compounds with significant potential in neuropharmacology. The core focus of this document is to detail their synthesis, mechanism of action, and pharmacological effects, with a particular emphasis on their role as inhibitors of γ-aminobutyric acid (GABA) transporters. This guide consolidates available scientific information to serve as a foundational resource for researchers and professionals in drug discovery and development. We will explore the synthetic routes to these β-amino acids, their interaction with the GABAergic system, and the downstream signaling consequences of this interaction. While specific quantitative pharmacological data for the title compound is limited in publicly available literature, this guide presents data for analogous compounds to provide a contextual understanding of their potential potency and selectivity.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[1] Inhibition of these transporters represents a key therapeutic strategy for enhancing GABAergic neurotransmission and treating associated disorders.
3-Amino-3-arylpropanoic acid derivatives, particularly those with halogen substitutions on the phenyl ring, have emerged as a promising class of GABA transporter inhibitors. The 3,4-dichloro substitution pattern is of particular interest due to the influence of electron-withdrawing groups on the aromatic ring, which can modulate the compound's binding affinity and selectivity for GAT subtypes. This guide focuses on the synthesis, pharmacological activity, and mechanism of action of this compound and its related analogs.
Synthesis of this compound
The synthesis of β-amino acids, such as this compound, can be achieved through various established organic chemistry methodologies. A common and efficient approach is a one-pot reaction analogous to the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source.
General Experimental Protocol: One-Pot Synthesis
This protocol is adapted from general methods for the synthesis of 3-amino-3-arylpropanoic acids.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether (or other organic solvent for extraction)
Procedure:
-
A mixture of 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted aldehyde.
-
The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism of Action: Inhibition of GABA Transporters
The primary pharmacological target of this compound and its analogs is the family of GABA transporters (GATs). There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT-1 (betaine/GABA transporter 1).[1] These transporters are sodium- and chloride-dependent symporters that actively remove GABA from the synaptic cleft.
By inhibiting GATs, these compounds prevent the reuptake of GABA, leading to an increase in its extracellular concentration and a prolonged presence in the synaptic cleft. This enhancement of GABAergic signaling results in increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), leading to a net inhibitory effect on neuronal activity.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action for this compound.
Pharmacological Data
The following table summarizes the inhibitory potencies (pIC50) of a series of functionalized amino acids against various mouse GABA transporter subtypes (mGAT1-4), illustrating the range of activities observed in this class of compounds. It is important to note that these are structurally distinct from the core molecule of this guide, but provide a general reference for the potential for GAT inhibition.
| Compound ID | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |
| 2RS,4RS-39c | < 4.5 | < 4.5 | 4.88 ± 0.08 | 5.36 ± 0.10 |
| 50a | 4.56 ± 0.05 | 5.43 ± 0.11 | 4.63 ± 0.05 | 4.53 ± 0.02 |
| 56a | < 4.5 | 4.75 ± 0.03 | 4.61 ± 0.02 | 5.04 ± 0.04 |
| Data adapted from a study on functionalized amino acids as GABA uptake inhibitors. The compounds listed are not direct analogs of this compound but are provided for contextual reference. |
Experimental Protocols for Pharmacological Evaluation
The primary method for evaluating the inhibitory activity of compounds on GABA transporters is the [³H]GABA uptake assay.
[³H]GABA Uptake Assay
This protocol provides a general framework for assessing the inhibition of GABA uptake in cell lines stably expressing specific GAT subtypes or in synaptosomal preparations.
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing the GAT subtype of interest (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
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Uptake buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)
-
Test compounds (this compound derivatives)
-
Scintillation fluid
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture the GAT-expressing cells in appropriate media and conditions until they reach a suitable confluency.
-
Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.
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Assay Initiation: On the day of the assay, wash the cells with uptake buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
[³H]GABA Addition: Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent like SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of [³H]GABA taken up by the cells is a measure of GAT activity. The inhibitory effect of the test compounds is determined by comparing the uptake in the presence of the compound to the control (no compound). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Logical Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical development of novel GAT inhibitors based on the this compound scaffold.
Caption: A generalized workflow for the development of GAT inhibitors.
Conclusion and Future Directions
This compound and its analogs represent a class of compounds with considerable promise for the modulation of the GABAergic system through the inhibition of GABA transporters. The synthetic accessibility of these β-amino acids allows for the systematic exploration of structure-activity relationships, which can lead to the identification of potent and selective GAT inhibitors. While there is a clear mechanistic rationale for their therapeutic potential in neurological and psychiatric disorders, further research is required to fully elucidate the pharmacological profile of the 3,4-dichloro derivative. Future studies should focus on obtaining quantitative pharmacological data for this specific compound and its enantiomers at all GAT subtypes, as well as evaluating its efficacy and safety in relevant preclinical models. The development of subtype-selective GAT inhibitors based on this scaffold could offer a more targeted therapeutic approach with an improved side-effect profile.
References
An In-depth Technical Guide to 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: Synthesis, Potential Applications, and Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information regarding the specific discovery, detailed historical development, and comprehensive biological data for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 117391-57-8) is limited. This guide provides a comprehensive overview based on the established knowledge of the broader class of β-aryl-β-amino acids, drawing parallels in synthesis, potential mechanisms of action, and applications.
Introduction
This compound is a β-amino acid derivative. This class of compounds, characterized by an amino group attached to the β-carbon of a carboxylic acid, serves as a crucial scaffold in medicinal chemistry. The presence of a dichlorinated phenyl ring suggests potential for nuanced biological activity, making it a molecule of interest for therapeutic development, particularly in the realm of neuroscience. The dichloro-substitution on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Synthesis and Methodology
Proposed Experimental Protocol: Synthesis via Rodionov Reaction
A common and effective method for the synthesis of β-aryl-β-amino acids is the Rodionov reaction. This one-pot synthesis involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and filtered through a pad of diatomaceous earth to remove any insoluble impurities.
-
The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the crude product.
-
-
Purification:
-
The crude product is collected by vacuum filtration and washed with cold water.
-
For further purification, the solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
Given the structural similarities to known GABA (γ-aminobutyric acid) analogues, it is hypothesized that this compound may interact with GABA receptors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.
It is plausible that this compound could act as either an agonist or antagonist at GABAB receptors, a class of G-protein coupled receptors. Modulation of GABAB receptors can have significant effects on neuronal excitability.
Hypothetical Signaling Pathway: GABAB Receptor Modulation
Caption: Hypothetical GABAB receptor signaling pathway.
Data Presentation: Comparative Analysis of Related Compounds
Due to the absence of specific quantitative data for this compound, the following table summarizes available information for structurally related compounds to provide context.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₉H₉Cl₂NO₂ | 117391-57-8 | C₉H₉Cl₂NO₂ | 234.08 | Target compound; limited data available. |
| 3-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ | 1867-62-5 | C₉H₁₁NO₂ | 165.19 | Parent compound without halogen substitution. |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | C₉H₁₀ClNO₂ | 19947-39-8 | C₉H₁₀ClNO₂ | 199.63 | Monochloro-substituted analogue. |
| 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | C₉H₉Cl₂NO₂ | Not readily available | C₉H₉Cl₂NO₂ | 234.08 | Dichloro-substituted isomer. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and initial biological screening of a novel compound like this compound.
Caption: General experimental workflow.
Conclusion
While this compound remains a molecule with limited specific documentation in the public domain, its structural characteristics place it within a well-studied class of β-amino acids with significant potential for neurological applications. The proposed synthesis and hypothetical mechanism of action provide a framework for future research into this compound. Further investigation is warranted to elucidate its precise biological activity, safety profile, and therapeutic potential. The generation of empirical data through the outlined experimental workflows would be essential to validate these hypotheses and to fully understand the contribution of the 3,4-dichloro substitution pattern to its pharmacological profile.
Potential Research Areas for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic β-amino acid with a structural resemblance to known neuroactive compounds. Its dichlorinated phenyl ring suggests potential for enhanced biological activity and specific interactions with therapeutic targets. This technical guide outlines promising research avenues for this molecule, focusing on its potential as a modulator of the GABA-B receptor. Drawing parallels with the known pharmacology of analogous compounds, we propose key areas of investigation, including its synthesis, receptor binding affinity, functional activity, and potential therapeutic applications in neurological disorders. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related β-aryl-β-amino acids.
Introduction: The Rationale for Investigation
β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The incorporation of a β-amino acid structure can lead to compounds with increased potency and enzymatic stability.[1][2] Furthermore, the presence of a dichlorophenyl group is known to enhance interactions with biological targets, a feature leveraged in the development of drugs for neurological disorders.[3][4][5]
The structural similarity of this compound to baclofen, a known GABA-B receptor agonist, strongly suggests that its primary biological target is likely within the GABAergic system. The GABA-B receptor, a G-protein coupled receptor, is a critical regulator of neuronal excitability in the central nervous system.[6] Its modulation has therapeutic implications for a range of conditions including muscle spasticity, pain, and addiction.
A study on the closely related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, revealed its activity as a weak but specific antagonist of the GABA-B receptor.[7][8] This finding provides a compelling basis for investigating this compound, as the additional chlorine atom could significantly alter its pharmacological profile, potentially increasing its potency or modifying its activity from antagonistic to agonistic or even allosteric.
Proposed Research Areas
Chemical Synthesis and Characterization
The initial research step involves the chemical synthesis of this compound. A potential synthetic route can be adapted from the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid. This would likely involve the reaction of 3,4-dichlorobenzaldehyde with a suitable source of the amino-propanoate synthon. Detailed characterization of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis will be crucial to confirm its identity and purity.
GABA-B Receptor Binding and Functional Assays
The primary hypothesis is that this compound interacts with the GABA-B receptor. To validate this, a series of in vitro experiments are proposed:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for the GABA-B receptor (e.g., [³H]GABA or a specific antagonist) will determine the binding affinity (Ki) of the compound.
-
Functional Assays:
-
Agonist Activity: Assays measuring the activation of G-proteins (e.g., [³⁵S]GTPγS binding) or downstream signaling pathways (e.g., inhibition of adenylyl cyclase) will determine if the compound acts as a GABA-B receptor agonist.
-
Antagonist Activity: The ability of the compound to block the effects of a known GABA-B agonist (like baclofen) will be assessed in functional assays. The pA2 value, a measure of antagonist potency, can be determined from these experiments.[7][8]
-
Subtype Selectivity and Off-Target Screening
Investigating the selectivity of this compound for GABA-B receptor subtypes, if any exist and are relevant, will be important. Furthermore, screening against a panel of other neurotransmitter receptors and transporters will be necessary to identify any potential off-target effects and to establish a comprehensive pharmacological profile.
In Vivo Pharmacological Evaluation
Should in vitro studies yield promising results, in vivo studies in animal models will be the next logical step. Depending on whether the compound is identified as an agonist or antagonist, relevant animal models of neurological disorders could be employed. For instance:
-
If an agonist: Models of muscle spasticity, neuropathic pain, or addiction could be utilized.
-
If an antagonist: Models of cognitive impairment or depression, where GABA-B receptor blockade has shown potential, could be explored.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical GABA-B Receptor Binding Affinity
| Compound | Ki (nM) ± SEM |
| This compound | TBD |
| Baclofen (Reference Agonist) | TBD |
| CGP-55845 (Reference Antagonist) | TBD |
Table 2: Hypothetical GABA-B Receptor Functional Activity
| Compound | EC50 (nM) ± SEM (Agonist) | pA2 ± SEM (Antagonist) |
| This compound | TBD | TBD |
| Baclofen (Reference Agonist) | TBD | N/A |
| 3-amino-3-(4-chlorophenyl)propanoic acid | N/A | 3.5[7][8] |
Experimental Protocols
General Synthesis of 3-Amino-3-(aryl)propanoic Acids
A generalized protocol adapted from the synthesis of similar compounds is presented below. This would require optimization for the specific 3,4-dichloro derivative.
-
Reaction Setup: A solution of 3,4-dichlorobenzaldehyde and a suitable nitrogen-containing reactant (e.g., an ammonia equivalent or a protected amine) in an appropriate solvent is prepared in a reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred under specific temperature and pressure conditions, potentially with the addition of a catalyst, to facilitate the formation of the desired product.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography.
-
Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Radioligand Binding Assay for GABA-B Receptor
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the GABA-B receptor.
-
Assay Buffer: A suitable buffer containing ions and other components to maintain physiological conditions is prepared.
-
Incubation: Membranes are incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]CGP 54626) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the GABA-B receptor are used.
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound. For antagonist testing, a fixed concentration of a known agonist (e.g., baclofen) is also included.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.
-
Data Analysis: For agonists, the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined. For antagonists, the shift in the agonist dose-response curve is used to calculate the pA2 value.
Visualizations
Proposed Signaling Pathway Investigation
Caption: Proposed GABA-B receptor signaling pathway for investigation.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro pharmacological characterization.
Conclusion
This compound represents a promising, yet understudied, molecule with the potential to modulate the GABA-B receptor. Its structural features warrant a thorough investigation into its synthesis, pharmacology, and therapeutic potential. The research areas and experimental protocols outlined in this guide provide a solid framework for initiating such an investigation. The insights gained from these studies could pave the way for the development of novel therapeutics for a variety of neurological disorders.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Review of Synthetic Approaches and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a β-amino acid derivative containing a dichlorinated phenyl ring. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with biological targets, particularly within the central nervous system. The presence of the dichloro-substituents on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This technical review consolidates the available literature on the synthesis, potential mechanism of action, and biological activity of this compound, with a focus on its likely role as a modulator of GABA receptors. While direct experimental data for this specific compound is limited in publicly accessible literature, this review provides a comprehensive overview based on structurally related molecules and general synthetic methodologies for β-aryl-β-amino acids.
Chemical Properties
| Property | Value | Source |
| CAS Number | 117391-57-8 | Key Organics[1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | Key Organics[1] |
| Molecular Weight | 234.08 g/mol | Inferred from molecular formula |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of the structurally related compound, N-(3,4-dichlorophenyl)succinamic acid, and general methods for the preparation of β-amino acids.
The proposed synthesis involves a two-step process starting from commercially available 3,4-dichloroaniline and succinic anhydride. The initial reaction would form N-(3,4-dichlorophenyl)succinamic acid, which can then undergo a Hofmann rearrangement to yield the target β-amino acid.
Proposed Experimental Protocol:
Step 1: Synthesis of N-(3,4-dichlorophenyl)succinamic acid
-
Dissolve 3,4-dichloroaniline in a suitable solvent, such as acetone or diethyl ether.
-
Add an equimolar amount of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature. The product, N-(3,4-dichlorophenyl)succinamic acid, will precipitate out of the solution.
-
Filter the precipitate, wash with a cold solvent, and dry to obtain the pure product.
Step 2: Hofmann Rearrangement to this compound
-
Dissolve N-(3,4-dichlorophenyl)succinamic acid in a cold aqueous solution of sodium hydroxide.
-
Slowly add a chilled solution of bromine in sodium hydroxide (sodium hypobromite) to the reaction mixture, maintaining a low temperature.
-
Gradually warm the reaction mixture, which will lead to the rearrangement and formation of the corresponding isocyanate intermediate.
-
Hydrolyze the isocyanate by heating the reaction mixture to yield the final product, this compound.
-
Acidify the solution to precipitate the amino acid.
-
Filter, wash, and recrystallize the product from a suitable solvent to obtain the pure compound.
DOT Script for Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Mechanism of Action
While no specific biological data (e.g., IC50, Ki values) for this compound was identified in the reviewed literature, the structural class of β-aryl-β-amino acids is known to interact with GABA (γ-aminobutyric acid) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and other neurological disorders.
It is hypothesized that this compound acts as a modulator of GABA receptors, likely the GABA-A subtype. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Hypothetical Signaling Pathway
Modulators of GABA-A receptors can act in several ways:
-
Agonists: Directly bind to the GABA binding site and activate the receptor.
-
Antagonists: Bind to the GABA binding site but do not activate the receptor, thereby blocking the action of GABA.
-
Positive Allosteric Modulators (PAMs): Bind to a site distinct from the GABA binding site (an allosteric site) and enhance the effect of GABA, leading to a greater chloride influx for a given concentration of GABA.
-
Negative Allosteric Modulators (NAMs): Bind to an allosteric site and reduce the effect of GABA.
Given the structural similarities to other known GABAergic compounds, this compound could potentially act as a positive allosteric modulator of the GABA-A receptor.
DOT Script for Hypothetical GABA-A Receptor Signaling Pathway:
Caption: Hypothesized mechanism of action via positive allosteric modulation of the GABA-A receptor.
Structure-Activity Relationship (SAR)
Conclusion and Future Directions
This compound represents a molecule of interest for researchers in neuropharmacology and medicinal chemistry. Based on its structural features and the known activities of related compounds, it is a promising candidate for modulation of the GABAergic system. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, physicochemical properties, and biological activity.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthetic protocol for this compound and its enantiomers.
-
Conducting in vitro pharmacological studies to determine its binding affinity and functional activity at various GABA-A receptor subtypes. This would involve radioligand binding assays and electrophysiological measurements.
-
Performing in vivo studies in animal models of anxiety, epilepsy, or other relevant neurological disorders to assess its therapeutic potential.
-
Investigating its pharmacokinetic properties , including absorption, distribution, metabolism, and excretion (ADME), to evaluate its drug-likeness.
The elucidation of these key aspects will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
A Technical Guide to the Spectroscopic Profile of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, detailed, standardized experimental protocols for acquiring such data are provided to aid researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of this and related molecules.
Introduction
This compound (CAS No. 117391-57-8) is a substituted β-amino acid.[1][2] Its structure, featuring a dichlorinated phenyl ring, an amino group, and a carboxylic acid moiety, makes it a valuable scaffold for the development of novel therapeutic agents. The biological activity of such compounds is intrinsically linked to their three-dimensional structure and electronic properties, which can be elucidated through various spectroscopic techniques. This guide offers a detailed projection of its spectroscopic signature to facilitate its identification and characterization in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-α | ~ 2.8 - 3.0 | Doublet of doublets (dd) | Diastereotopic protons adjacent to a chiral center. |
| H-β | ~ 4.5 - 4.7 | Triplet (t) or Doublet of doublets (dd) | Coupled to the α-protons and the amino proton. |
| Aromatic H | ~ 7.3 - 7.6 | Multiplet (m) | Three protons on the dichlorophenyl ring with distinct electronic environments. |
| -NH₂ | Broad singlet | Broad signal, chemical shift is concentration and solvent dependent. | |
| -COOH | Broad singlet | Broad signal, chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | ~ 170 - 175 | Carbonyl carbon of the carboxylic acid. |
| C-β (CH-NH₂) | ~ 50 - 55 | Carbon attached to the amino group and the phenyl ring. |
| C-α (CH₂) | ~ 40 - 45 | Methylene carbon adjacent to the carboxylic acid. |
| Aromatic C-Cl | ~ 130 - 135 | Aromatic carbons directly attached to chlorine atoms. |
| Aromatic C-H | ~ 125 - 130 | Aromatic carbons attached to hydrogen atoms. |
| Aromatic C (quaternary) | ~ 140 - 145 | Aromatic carbon attached to the propanoic acid chain. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| N-H stretch (Amine) | 3200 - 3400 | Medium | May overlap with the O-H stretch. |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Strong, sharp absorption characteristic of a carbonyl group. |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong | |
| C-N stretch | 1020 - 1250 | Medium | |
| C-Cl stretch | 600 - 800 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 234.00 | Molecular ion peak (positive ion mode). The molecular weight is 234.08 g/mol .[1] |
| [M-H]⁻ | 232.00 | Molecular ion peak (negative ion mode). |
| Fragmentation Peaks | Various | Fragmentation would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the Cα-Cβ bond. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with appropriate pH adjustment). The choice of solvent is critical as labile protons (-NH₂ and -COOH) may exchange with deuterium.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak as a reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative ion mode, respectively.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: ESI in both positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: Perform a full scan to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural elucidation.
-
-
Data Processing: The acquired data will show the mass-to-charge ratios of the ions generated from the sample, allowing for the determination of the molecular weight and the identification of characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While direct experimental data remains to be published, the information presented herein offers a robust starting point for researchers. The provided workflow and methodologies are designed to be broadly applicable for the analysis of this and other novel small molecules, thereby facilitating advancements in drug discovery and development. The authors welcome the submission of experimental data to refine and validate the predictions made in this guide.
References
3-Amino-3-(3,4-dichlorophenyl)propanoic acid safety and handling
An In-depth Technical Guide on the Safety and Handling of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
This document provides a comprehensive overview of the safety and handling procedures for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identification and Properties
This compound is a chemical compound often used as a building block in organic synthesis.[1][2] It is essential to understand its fundamental properties to ensure safe handling.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 117391-57-8[3] |
| Molecular Formula | C₉H₉Cl₂NO₂[1][3][4][5][6] |
| Molecular Weight | 234.08 g/mol [1][4] |
| MDL Number | MFCD00462884[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid, Powder[1][4] |
| Appearance | White to off-white[1] |
| Melting Point | 223 °C (decomposes)[7] |
| Solubility | Insoluble in water[8] |
| Storage Class | 11 - Combustible Solids[4][7] |
Hazard Identification and Classification
While specific GHS classification for the 3,4-dichloro isomer is not consistently available across all sources, data for structurally similar dichlorinated and monochlorinated analogs provide essential guidance on potential hazards. The primary hazards are related to irritation and acute toxicity.
Table 3: GHS Hazard Classification (Based on Analogs)
| Hazard | Classification | Precautionary Statements |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[9][10][11] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9][10][11] |
Note: This classification is based on data for 3-Amino-3-(2,4-dichlorophenyl)-propionic acid and 3-Amino-3-(4-chlorophenyl)propanoic acid, which are structurally similar.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid | C9H9Cl2NO2 | CID 686726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 [sigmaaldrich.com]
- 8. BACLOFEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic amino acid derivative with a structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA). Compounds within this chemical class, particularly those with chloro-substitutions on the phenyl ring, have been investigated for their potential to modulate the GABAergic system. The primary mechanisms of action explored for related molecules include the inhibition of GABA transporters (GATs) and interaction with GABA receptors, such as the GABAB receptor.
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. In vitro assays are fundamental to characterizing the pharmacological profile of compounds like this compound, providing essential data on their potency, selectivity, and mechanism of action.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential as a GABA uptake inhibitor and a GABAB receptor ligand.
Data Presentation
A thorough review of publicly available scientific literature did not yield specific quantitative in vitro assay data for this compound. The tables below are structured to accommodate data from future experiments based on the protocols provided. For context, data for structurally related compounds are often presented in a similar format. For example, studies on analogous compounds report IC50 values for GABA transporter inhibition or pA2 values for GABAB receptor antagonism.
Table 1: Inhibitory Activity of this compound on GABA Transporter (GAT) Subtypes
| GAT Subtype | Test System | IC50 (µM) | pIC50 | % Inhibition at 100 µM |
| mGAT1 | HEK-293 cells | Data not available | Data not available | Data not available |
| mGAT2 | HEK-293 cells | Data not available | Data not available | Data not available |
| mGAT3 | HEK-293 cells | Data not available | Data not available | Data not available |
| BGT1 (mGAT4) | HEK-293 cells | Data not available | Data not available | Data not available |
Table 2: GABAB Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Test System | Ki (µM) | pA2 |
| Antagonist Binding | [3H]CGP54626 | Rat brain membranes | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
GABAergic Synapse and Transporter Inhibition
The primary mechanism by which this compound is hypothesized to act is through the inhibition of GABA transporters. In a GABAergic synapse, GABA is released from the presynaptic neuron and binds to postsynaptic GABA receptors. The signal is terminated by the reuptake of GABA from the synaptic cleft by GABA transporters located on both presynaptic neurons and surrounding glial cells. Inhibition of these transporters leads to an increased concentration of GABA in the synaptic cleft, enhancing GABAergic signaling.
Application Notes and Protocols for the Analysis of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a dichlorinated phenyl ring, makes it a compound of interest in pharmaceutical and agrochemical research as a potential building block for the synthesis of bioactive molecules. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control during drug development and other research applications. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Achiral Purity and Assay by Reversed-Phase HPLC
This method is suitable for determining the purity and concentration of this compound in bulk materials or simple formulations.
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
1.2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
1.3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 3.0) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
1.4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
1.5. Data Presentation:
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer pH 3 (50:50) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 225 nm |
| Expected Retention Time | 4-6 minutes (approximate) |
Workflow Diagram
Caption: Workflow for achiral HPLC analysis.
Chiral Separation by HPLC
As this compound possesses a chiral center, separating its enantiomers is critical for pharmaceutical applications.
Experimental Protocol
2.1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) or a crown ether-based column (e.g., CROWNPAK CR-I(+)).
2.2. Reagents and Solutions:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
2.3. Chromatographic Conditions (Teicoplanin-based CSP):
-
Mobile Phase: A mixture of methanol, acetonitrile, TFA, and TEA. A typical mobile phase could be Methanol/Acetonitrile/TFA/TEA (50:50:0.1:0.1, v/v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
2.4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
2.5. Data Presentation:
| Parameter | Value |
| Column | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | MeOH/ACN/TFA/TEA (50:50:0.1:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 225 nm |
| Expected Elution | Baseline separation of the two enantiomers is expected. |
Logical Diagram for Chiral Separation
Caption: Principle of chiral separation by HPLC.
Quantification by LC-MS/MS
For low-level quantification in complex matrices such as biological fluids, an LC-MS/MS method offers high sensitivity and selectivity.
Experimental Protocol
3.1. Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mixed-mode or HILIC column for chromatographic separation.
3.2. Reagents and Solutions:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.
3.3. LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high aqueous to high organic content.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.4. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for the analyte (m/z to be determined based on the exact mass).
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
3.5. Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Dilute the supernatant with mobile phase A before injection.
3.6. Data Presentation:
| Parameter | Value |
| Column | Mixed-mode or HILIC |
| Mobile Phase | A: Water + 0.1% FA + 10mM Amm. Formate; B: ACN + 0.1% FA |
| Ionization | ESI+ |
| MRM Transitions | Analyte: Q1 (m/z) -> Q3 (m/z); IS: Q1 (m/z) -> Q3 (m/z) |
| Sample Preparation | Protein precipitation |
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS quantification.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is the definitive method for the structural elucidation and confirmation of this compound.
Experimental Protocol
4.1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
4.2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
4.3. NMR Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals.
4.4. Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons: Signals in the range of 7.0-8.0 ppm.
-
CH proton adjacent to the phenyl ring and amino group: A multiplet around 4.0-4.5 ppm.
-
CH₂ protons: Two diastereotopic protons appearing as a multiplet or two separate multiplets around 2.5-3.0 ppm.
-
NH₂ and COOH protons: Broad signals that may exchange with D₂O.
4.5. Expected ¹³C NMR Signals (in DMSO-d₆):
-
COOH carbon: Signal around 170-175 ppm.
-
Aromatic carbons: Signals in the range of 120-145 ppm.
-
CH carbon: Signal around 50-60 ppm.
-
CH₂ carbon: Signal around 40-50 ppm.
4.6. Data Presentation:
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (for ¹H) |
| ¹H | 7.0 - 8.0 | m |
| ¹H | 4.0 - 4.5 | m |
| ¹H | 2.5 - 3.0 | m |
| ¹³C | 170 - 175 | s |
| ¹³C | 120 - 145 | s |
| ¹³C | 50 - 60 | s |
| ¹³C | 40 - 50 | s |
NMR Logic Diagram
Application Notes and Protocols for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic β-amino acid analog. Its structural similarity to known pharmacologically active agents suggests its potential as a modulator of neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system. This document provides a proposed experimental protocol for its synthesis, summarizes the biological activity of a closely related compound, and outlines the signaling pathway of the GABA-B receptor, a potential target for this class of compounds. Due to the limited availability of specific experimental data for this compound, this document leverages information on analogous compounds to provide a foundational resource for researchers.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| CAS Number | 117391-57-8 |
Proposed Experimental Protocol: Synthesis via Rodionov Reaction
This protocol describes a proposed method for the synthesis of this compound based on the Rodionov reaction, a method well-suited for the preparation of β-amino acids.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in a minimal amount of ethanol.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the initial reaction is complete, add a solution of 10% aqueous sodium hydroxide to the reaction mixture and continue to reflux for an additional 2-3 hours to hydrolyze the intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash with cold water.
-
To purify, dissolve the crude product in a minimal amount of hot water, and then allow it to recrystallize by slowly cooling to room temperature, followed by cooling in an ice bath.
-
Filter the recrystallized product and wash with a small amount of cold water.
-
-
Drying: Dry the purified this compound under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Biological Activity and Potential Applications
Table of Biological Activity for 3-amino-3-(4-chlorophenyl)propanoic acid:
| Compound | Target | Activity | pA2 Value | Reference |
| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | Antagonist | 3.5 | [1][2] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[3] A lower pA2 value, such as 3.5, indicates weak antagonist activity.
Based on the activity of its mono-chloro analog, this compound is hypothesized to interact with the GABAergic system, potentially as a GABA-B receptor modulator. The dichloro substitution may alter its potency and selectivity. This class of compounds is of interest for research in neurological disorders where the GABAergic system is implicated.[4]
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[5][6] Its activation leads to the dissociation of the G-protein into Gα and Gβγ subunits, which in turn modulate downstream effectors.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This compound represents a compound of interest for researchers in medicinal chemistry and neuropharmacology. The provided protocols and data, while based in part on analogous compounds, offer a starting point for the synthesis, characterization, and biological evaluation of this molecule. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 4. nbinno.com [nbinno.com]
- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
Application Notes and Protocols: 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a β-amino acid derivative with potential applications in neuroscience. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests that it may interact with components of the GABAergic system, such as GABA receptors and transporters. The dichlorophenyl moiety is a common feature in centrally active compounds, enhancing their ability to cross the blood-brain barrier and interact with biological targets. These application notes provide an overview of the potential uses of this compound in neuroscience research and detailed protocols for its characterization.
While specific data for this compound is limited in publicly available literature, research on the closely related analog, 3-Amino-3-(4-chlorophenyl)propanoic acid, has shown weak antagonist activity at GABAB receptors[1][2]. This suggests that the 3,4-dichloro derivative may exhibit similar or potentially enhanced activity at this target. Furthermore, as a GABA analog, it is plausible that this compound could also modulate the activity of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft[3][4][5].
These notes will therefore focus on protocols to investigate the activity of this compound as a potential modulator of GABAB receptors and GABA transporters.
Data Presentation
Quantitative data for the analogous compound, 3-Amino-3-(4-chlorophenyl)propanoic acid, is summarized below. This data can serve as a reference point for initial experimental design with this compound.
| Compound | Target | Activity | pA2 Value | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Weak Antagonist | 3.5 | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental approaches for characterizing this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on GABAB receptors and GABA transporters.
Protocol 1: In Vitro Characterization of GABAB Receptor Activity using Electrophysiology
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to determine if the test compound modulates GABAB receptor function.
1. Objective: To assess the agonist or antagonist properties of this compound at GABAB receptors.
2. Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABAB1 and GABAB2 receptor subunits
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES; pH adjusted to 7.5
-
GABA (agonist)
-
This compound (test compound)
-
Microelectrodes (filled with 3 M KCl)
-
Two-electrode voltage-clamp amplifier and data acquisition system
3. Methods:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNAs encoding the GABAB1 and GABAB2 receptor subunits.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression[6].
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes.
-
Clamp the oocyte membrane potential at -60 mV[6].
-
-
Agonist Activity Assessment:
-
Apply increasing concentrations of this compound to the oocyte and record any evoked currents.
-
A significant inward current indicates agonist activity.
-
-
Antagonist Activity Assessment:
-
Establish a baseline current by applying a sub-maximal concentration of GABA (e.g., EC₅₀).
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
A reduction in the GABA-evoked current indicates antagonist activity.
-
Wash out the test compound to observe the reversal of the effect[6].
-
4. Data Analysis:
-
For agonist activity, plot the current amplitude against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀.
-
For antagonist activity, calculate the percent inhibition of the GABA-evoked current for each concentration of the test compound. Determine the IC₅₀ and, if competitive, calculate the pA2 value.
Protocol 2: In Vitro GABA Transporter (GAT) Inhibition Assay
This protocol uses a radioligand uptake assay to determine if the test compound inhibits GABA uptake by specific GAT subtypes.
1. Objective: To determine the inhibitory potency (IC₅₀) of this compound on the four mouse or human GABA transporter subtypes (mGAT1-4 or hGAT1-4).
2. Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing one of the GAT subtypes[3].
-
[³H]GABA (radiolabeled GABA)
-
Unlabeled GABA
-
This compound (test compound)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
3. Methods:
-
Cell Preparation:
-
Plate the GAT-expressing HEK-293 cells in a suitable multi-well plate and grow to confluence.
-
-
Inhibition Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA.
-
Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
4. Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of an established GAT inhibitor (e.g., tiagabine for GAT1).
-
Subtract non-specific uptake from all measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vivo Assessment of GABAergic Modulation using Microdialysis
This protocol describes the use of in vivo microdialysis in awake, freely moving rodents to measure changes in extracellular GABA levels in a specific brain region following administration of the test compound.
1. Objective: To determine if systemic or local administration of this compound alters extracellular GABA concentrations in a specific brain region (e.g., striatum, hippocampus).
2. Materials:
-
Adult male rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (test compound)
-
HPLC system with fluorescence detection for GABA analysis
3. Methods:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min)[8][9].
-
Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Compound Administration:
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Continue to collect dialysate samples.
-
-
Sample Analysis:
4. Data Analysis:
-
Calculate the mean baseline GABA concentration.
-
Express the post-administration GABA levels as a percentage of the baseline.
-
Use appropriate statistical tests to determine if the test compound significantly alters extracellular GABA levels compared to a vehicle control group.
Conclusion
This compound represents a novel compound for investigation in the field of neuroscience. Based on its structural characteristics and data from closely related analogs, it is a promising candidate for modulating the GABAergic system, particularly GABAB receptors and GABA transporters. The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate the pharmacological profile of this compound and elucidate its potential therapeutic applications in neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid and its analogs, which are valuable scaffolds in medicinal chemistry. These compounds are of significant interest due to their potential activity as modulators of neurotransmitter systems, particularly as antagonists of the GABA-B receptor.[1][2] This document outlines a common synthetic methodology, protocols for biological evaluation, and presents data on related compounds to guide further research and development.
Introduction
β-amino acids, such as this compound, are crucial building blocks in pharmaceutical development.[3] The presence of a dichlorophenyl group can enhance interactions with biological targets, making these compounds promising for the development of novel therapeutics, especially for neurological disorders.[3] The primary biological target identified for structurally similar compounds is the GABA-B receptor, where they act as antagonists.[1][2] This document provides a comprehensive guide for the synthesis and characterization of these potent molecules.
Data Presentation
Physicochemical and Biological Activity of Analogs
The following table summarizes the available quantitative data for analogs of this compound. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new, more potent analogs.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Biological Target | Activity (pA2) | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | Cl-C₆H₄-CH(NH₂)-CH₂-COOH | C₉H₁₀ClNO₂ | 199.63 | GABA-B Receptor | 3.5 | [1][2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Synthesis of this compound via Rodionov Reaction
The Rodionov reaction is a one-pot synthesis method for β-amino acids from an aldehyde, malonic acid, and ammonia (usually from ammonium acetate) in a suitable solvent.[4] This method is particularly effective for the synthesis of 3-amino-3-arylpropanoic acids.[4]
Materials:
-
3,4-Dichlorobenzaldehyde
-
Malonic Acid
-
Anhydrous Ammonium Acetate
-
Glacial Acetic Acid
-
Ice
-
Distilled Water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 3,4-dichlorobenzaldehyde (3 mmol) in glacial acetic acid (6 mL) in a round-bottom flask, add anhydrous ammonium acetate (12 mmol).
-
Add one drop of water to the solution.
-
Stir the solution at 40°C for 10 minutes.
-
Add malonic acid (3.3 mmol) to the reaction mixture.
-
Heat the reaction mixture to 85°C and stir for 3 hours under reflux.
-
After the reaction is complete, pour the mixture into ice.
-
Collect the resulting precipitate by filtration under reduced pressure.
-
Wash the precipitate with cold water and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol is adapted from a general procedure for the synthesis of thiazole β-amino acids via the Rodionov reaction and may require optimization for the specific substrate.[5]
Biological Evaluation: GABA-B Receptor Antagonist Assay (Isolated Tissue)
The antagonist activity of the synthesized compounds at the GABA-B receptor can be assessed using an isolated tissue assay, such as the guinea pig ileum preparation.
Materials:
-
Isolated guinea pig ileum segments
-
Organ bath setup with physiological saline solution (e.g., Tyrode's solution)
-
GABA-B receptor agonist (e.g., Baclofen)
-
Synthesized test compounds
-
Data acquisition system to measure tissue contraction/relaxation
Procedure:
-
Mount a segment of the guinea pig ileum in an organ bath containing physiological saline solution, maintained at 37°C and aerated with an appropriate gas mixture (e.g., 95% O₂, 5% CO₂).
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the GABA-B agonist (e.g., Baclofen) to establish a baseline.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a known concentration of the synthesized test compound (antagonist) for a predetermined period.
-
In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
A parallel rightward shift in the agonist concentration-response curve indicates competitive antagonism.
-
The pA2 value can be calculated from the dose ratios using the Schild equation to quantify the antagonist potency.
Visualizations
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of the target compounds to their biological evaluation.
Caption: Workflow for the synthesis and evaluation of target compounds.
GABA-B Receptor Signaling Pathway
The synthesized compounds are expected to act as antagonists at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). The diagram below shows a simplified representation of the GABA-B receptor signaling cascade.
Caption: Simplified GABA-B receptor signaling pathway.
References
Application Notes and Protocols for Cell Culture Experiments with 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
Disclaimer: Due to the limited availability of specific experimental data for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid in peer-reviewed literature, the following application notes and protocols are based on the anticipated biological activity of this compound class. The information is derived from studies on structurally similar molecules, particularly other dichlorophenyl-substituted amino acid derivatives and known GABA transporter (GAT) inhibitors. The provided protocols are templates and should be optimized for specific experimental conditions and cell lines.
Introduction
This compound is a substituted amino acid derivative. Its structural similarity to GABA (γ-aminobutyric acid) and other known neuroactive compounds suggests its potential as a modulator of neurotransmitter systems.[1] Compounds of this class are often investigated for their effects on neurotransmitter transporters, such as the GABA transporters (GATs), which are critical for regulating GABA levels in the central nervous system.[2][3] Inhibition of GATs can lead to an increase in extracellular GABA, thereby enhancing inhibitory neurotransmission, a mechanism of action relevant to the treatment of neurological disorders like epilepsy.
These application notes provide a framework for investigating the cellular effects of this compound, focusing on its potential as a GABA transporter inhibitor. The protocols outlined below describe methods to assess its impact on GABA uptake, overall cell viability, and induction of apoptosis in cultured cells.
Data Presentation
The following table summarizes hypothetical data from the described experimental protocols. This data is for illustrative purposes only and serves as a template for presenting results obtained from in-house experiments.
| Experiment | Cell Line | Parameter | This compound Concentration | Result |
| GABA Uptake Assay | HEK293-hGAT1 | IC50 | 0.1 µM - 100 µM | 15.5 µM |
| Cell Viability (MTT) Assay | SH-SY5Y | % Viability (48h) | 50 µM | 92% |
| % Viability (48h) | 100 µM | 85% | ||
| % Viability (48h) | 200 µM | 78% | ||
| Apoptosis (Annexin V) Assay | SH-SY5Y | % Apoptotic Cells (48h) | 100 µM | 8.2% |
| % Necrotic Cells (48h) | 100 µM | 2.1% |
Experimental Protocols
Protocol 1: [³H]-GABA Uptake Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on GABA transporters. It utilizes cells stably expressing a specific GABA transporter subtype (e.g., HEK-293 cells expressing human GAT1) and measures the uptake of radiolabeled GABA.[2][3][4]
Materials:
-
HEK-293 cells stably expressing a human GABA transporter (e.g., hGAT1)
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
This compound
-
Scintillation fluid and vials
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-hGAT1 cells in a 96-well plate at a density of 4 x 10⁴ cells/well and culture overnight.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in KRH buffer.
-
Assay: a. Wash the cells three times with KRH buffer. b. Add 100 µL of KRH buffer containing various concentrations of the test compound to the wells. For control wells, add buffer alone. For determining non-specific uptake, add a high concentration of unlabeled GABA (e.g., 10 mM). c. Pre-incubate the plate at 37°C for 10-20 minutes. d. Add 10 nM [³H]-GABA to each well and incubate for a predetermined time (e.g., 10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with 1% SDS solution. g. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% uptake) after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the general cytotoxicity of this compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[5][6]
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated cells) and plot the results against the compound concentration.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol determines if a reduction in cell viability is due to apoptosis or necrosis by using flow cytometry to detect markers of these processes.[7][8]
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with the desired concentrations of the test compound for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Staining: a. Wash the cells twice with cold PBS and centrifuge. b. Resuspend the cell pellet in 1X Binding Buffer. c. Add Annexin V-FITC and Propidium Iodide to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the untreated control.
Visualizations
Caption: Hypothetical mechanism of action for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic amino acid derivative with significance in neuropharmacological research. Its structural similarity to γ-aminobutyric acid (GABA) analogues suggests its potential interaction with GABA receptors, which are crucial targets in the development of therapeutics for neurological disorders. Radioligand binding assays are a fundamental technique to determine the affinity and specificity of compounds like this compound for their biological targets. These assays provide quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are essential for characterizing the pharmacological profile of a test compound.
This document provides detailed protocols and application notes for utilizing this compound in competitive radioligand binding assays targeting the GABA-B receptor. While specific binding data for the 3,4-dichloro derivative is not widely published, data for the structurally similar compound, 3-amino-3-(4-chlorophenyl)propanoic acid, indicates it acts as a weak antagonist at the GABA-B receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data for a structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, which provides an expected range of activity for this compound at the GABA-B receptor.
| Compound | Target Receptor | Radioligand | Preparation | pA2 | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Not Specified | Guinea pig ileum | 3.5 | [1][2][3] |
Note: The pA2 value is a measure of the potency of an antagonist. A lower pA2 value, such as 3.5, indicates weak antagonism. It is anticipated that this compound will exhibit similar weak antagonistic properties at the GABA-B receptor.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the GABA-B Receptor
This protocol is designed to determine the binding affinity of this compound for the GABA-B receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]CGP54626 (a high-affinity GABA-B receptor antagonist)
-
Receptor Source: Rat or mouse brain membrane preparation, or cells expressing recombinant GABA-B receptors.
-
Binding Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Non-specific Binding Control: 10 µM GABA or another high-affinity unlabeled GABA-B receptor ligand.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer. A wide concentration range is recommended to determine the full inhibition curve (e.g., 10^-9 M to 10^-3 M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM GABA), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of each dilution of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation. The final concentration of the radioligand ([3H]CGP54626) should be close to its Kd (e.g., 4 nM).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a microplate harvester.
-
Quickly wash the filters three to four times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor (GPCR) that heterodimerizes and couples to Gi/o proteins.[4][5] Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, resulting in a slow and prolonged inhibitory effect on neuronal excitability.[4][5][6]
Caption: GABA-B receptor signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. neurology.org [neurology.org]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the starting materials, particularly the 3,4-dichlorobenzaldehyde and the nitrogen source (e.g., malonic acid derivative and ammonia source in a modified Strecker synthesis, or the corresponding nitrostyrene in a Michael addition route). Impurities in the aldehyde can lead to significant side product formation.
-
Reaction Conditions:
-
Temperature: Temperature control is critical. For instance, in condensation reactions, excessively high temperatures can lead to decomposition and side reactions. Conversely, if the temperature is too low, the reaction may not proceed to completion. It is advisable to monitor the reaction temperature closely and optimize it in small increments.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion before workup.
-
pH Control: In reaction steps involving hydrolysis or pH adjustments for precipitation, precise pH control is crucial. For the final product precipitation, the isoelectric point of the amino acid should be carefully targeted to maximize recovery.[1]
-
-
Reagent Stoichiometry: The molar ratios of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can also lead to the formation of byproducts that complicate purification. Experiment with slight variations in the stoichiometry of your key reagents.
-
Purification and Isolation:
-
Precipitation: The precipitation of the final product can be sensitive to the solvent system and temperature. Ensure the solution is sufficiently cooled and that the appropriate anti-solvent is used if required.
-
Recrystallization: While essential for purity, recrystallization can lead to significant product loss. Optimize the recrystallization solvent system to maximize recovery of the pure compound.
-
A decision tree for troubleshooting low yield is provided in the "Visual Guides" section below.
Q2: I am observing significant impurity peaks in my crude product analysis (HPLC/NMR). What are the likely side products and how can I minimize them?
A2: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route employed.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If you detect starting materials, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield (Q1) to address this.
-
Over-alkylation or Di-alkylation Products: In syntheses involving alkylation steps, the formation of di-alkylation products can be an issue. Using a suitable protecting group for the amine functionality can prevent this.
-
Oxidation Products: If the synthesis involves intermediates that are sensitive to air or oxidizing agents, oxidation can be a problem. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Racemization: For stereoselective syntheses, racemization can be a significant issue, particularly under harsh basic or acidic conditions. Careful control of pH and temperature is necessary to preserve the desired stereochemistry.
Q3: What is a reliable synthetic route for this compound?
A3: While various synthetic strategies for β-amino acids exist, a common and relatively robust approach involves a multi-step synthesis starting from 3,4-dichlorobenzaldehyde. A generalized workflow is presented below. One established method for a similar compound, baclofen, involves the condensation of p-chlorobenzaldehyde with nitromethane, followed by a Michael addition and subsequent reduction and decarboxylation.[1] Another approach utilizes a Hoffmann rearrangement of a glutarimide derivative.[2][3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of related β-amino acids, which can serve as a starting point for the optimization of this compound synthesis.
| Step | Reagents & Conditions | Typical Yield | Reference |
| Nitrostyrene Formation | 3,4-dichlorobenzaldehyde, nitromethane, ammonium acetate, glacial acetic acid, reflux. | ~75% | [1] |
| Michael Addition | Substituted β-nitrostyrene, diethyl malonate, sodium ethoxide, ethanol. | High | [1] |
| Reduction & Hydrolysis | Nitro-diester intermediate, Raney Nickel/H₂, acidic conditions (e.g., HCl), reflux. | ~74% | [1] |
| Alternative Reduction | Nitro compound, Sn powder, HCl, reflux. | ~39% | [1] |
| Hoffmann Rearrangement | β-(p-chlorophenyl)glutarimide, NaOH, Br₂, H₂O, 10-25°C. | Good | [2] |
Experimental Protocols
Protocol 1: Synthesis via Michael Addition (Adapted from Baclofen Synthesis)
This protocol is a generalized procedure and may require optimization for the specific substrate.
-
Step 1: Synthesis of 3,4-dichloro-β-nitrostyrene:
-
Dissolve 3,4-dichlorobenzaldehyde (1 eq.) and nitromethane (1 eq.) in glacial acetic acid.
-
Add ammonium acetate (0.4 eq.) and reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Step 2: Michael Addition:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.
-
Add the 3,4-dichloro-β-nitrostyrene (1 eq.) portion-wise and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
-
Step 3: Reduction, Hydrolysis, and Decarboxylation:
-
Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a catalyst such as Raney Nickel.
-
Hydrogenate the mixture under pressure until the nitro group is reduced.
-
After reduction, add concentrated hydrochloric acid and reflux the mixture for several hours to effect hydrolysis and decarboxylation.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
Visual Guides
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues with 3-Amino-3-(3,4-dichlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a β-amino acid derivative. Its structure, featuring a dichlorophenyl group, enhances its interaction with biological targets.[1] It is primarily used in pharmaceutical research and development as a building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders.[1] It is also utilized in biochemical research to investigate neurotransmitter systems and amino acid metabolism.[2]
Q2: What are the basic physicochemical properties of this compound?
A2:
Q3: In which solvents is this compound generally soluble?
Q4: How does pH affect the solubility of this compound?
A4: As an amino acid derivative, its solubility is expected to be pH-dependent. Amino acids typically have their lowest solubility at their isoelectric point and show increased solubility in acidic or basic solutions. For a similar compound, (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid, optical rotation is measured in 0.5 N NaOH, indicating solubility in basic conditions.[3]
Troubleshooting Guide: Solubility Issues
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Problem: The compound appears as a persistent solid or suspension in aqueous solutions.
-
Cause: this compound is a hydrophobic molecule and is expected to have low solubility in neutral aqueous buffers.
-
Solution:
-
Use a Co-solvent: First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO. A common starting practice is to create a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Dilute into Aqueous Buffer: Slowly add the DMSO stock solution to your aqueous buffer while vortexing or stirring. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤0.5% v/v for cell-based assays).
-
Adjust pH: If using a co-solvent is not possible, try adjusting the pH of your aqueous solution. Since the compound has an amino group and a carboxylic acid group, its solubility will increase at pH values significantly above or below its isoelectric point. Try dissolving it in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution and then neutralizing it carefully if your experiment allows.
-
Apply Gentle Heat and Sonication: Warming the solution gently (e.g., to 37°C) or using a bath sonicator can help overcome the activation energy barrier for dissolution.[6] However, be cautious with heating to avoid potential degradation.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Problem: A clear solution is formed initially, but a precipitate appears over time or upon dilution.
-
Cause: This indicates that the compound's solubility limit has been exceeded in the final solvent mixture.
-
Solution:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Increase Co-solvent Percentage: If your experimental setup can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution may keep the compound dissolved.
-
Use Formulation Aids: For in vivo studies or challenging in vitro systems, consider using formulation vehicles. Based on protocols for similar molecules, a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective.[6]
-
Issue 3: The solution has changed color or my experimental results are inconsistent.
-
Problem: The solution develops a color, or there is a loss of compound potency over time.
-
Cause: This may be a sign of compound degradation.
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid long-term storage of the compound in solution, especially in aqueous buffers.
-
Store Stock Solutions Properly: If you must store a stock solution (e.g., in 100% DMSO), aliquot it into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
Protect from Light: Store solutions in amber vials or wrapped in foil to prevent photochemical degradation.
-
Data Presentation
Table 1: Solubility Profile of a Structurally Related Compound, (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid. (Note: This data is for a similar compound and should be used as a guideline for formulation development.)
| Solvent System | Achieved Concentration | Result | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (5.00 mM) | Clear Solution | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (5.00 mM) | Clear Solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (5.00 mM) | Clear Solution | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.34 mg of this compound (MW = 234.08 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution. The resulting solution should be clear and colorless.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Retrieve a vial of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Buffer: Have your desired volume of aqueous experimental buffer ready in a sterile tube.
-
Dilute: Using a calibrated micropipette, add the required volume of the 10 mM DMSO stock to the aqueous buffer to achieve the final 100 µM concentration. For example, to make 1 mL of 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Mix Immediately: Immediately after adding the stock solution, vortex the tube gently but thoroughly to ensure homogenous mixing and prevent precipitation. The final DMSO concentration in this example is 1%. Adjust as needed for your experiment.
Visualizations
Caption: Experimental workflow for assessing the inhibitory activity of the compound on GABA transporters.
Caption: Proposed mechanism of action as a GABA reuptake inhibitor at the synapse.
References
Technical Support Center: 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing 3-Amino-3-(3,4-dichlorophenyl)propanoic acid in solution. The following information is based on established principles for handling amino acid derivatives and compounds containing a dichlorophenyl moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing a yellow discoloration over time. What is causing this and how can I prevent it?
A1: Yellowing of solutions containing aromatic amino compounds can be an indication of oxidative degradation. The dichlorophenyl ring may be susceptible to oxidation, leading to the formation of colored byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Antioxidants: Consider the addition of antioxidants to the solution. The choice of antioxidant will depend on the downstream application. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).[1] It is crucial to test the compatibility and effectiveness of any antioxidant with your specific experimental setup.
-
Solvent Purity: Use high-purity, degassed solvents for solution preparation. Peroxides in solvents can initiate oxidation.
Q2: I am observing precipitation in my aqueous solution of this compound. How can I improve its solubility and prevent this?
A2: The solubility of amino acids is highly dependent on the pH of the solution. At its isoelectric point (pI), an amino acid has a net neutral charge and typically exhibits its lowest solubility. Adjusting the pH away from the pI will increase the solubility.
Troubleshooting Steps:
-
pH Adjustment: The solubility of aminopropanoic acid is sensitive to pH; it is generally more soluble in acidic and basic conditions due to the protonation and deprotonation of its functional groups.[2] For this compound, which has a basic amino group and an acidic carboxylic acid group, adjusting the pH can significantly impact solubility. To increase solubility, you can either:
-
Acidify the solution: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to protonate the amino group, forming a more soluble salt.
-
Alkalinize the solution: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid group, also forming a more soluble salt.
-
-
Co-solvents: If working with a primarily aqueous system is not a strict requirement, consider the use of co-solvents. Amino acids often show increased solubility in mixed solvent systems, such as water-alcohol mixtures.[3][4] However, the choice of co-solvent must be compatible with your experimental design.
Q3: I am concerned about the potential for photodegradation of my compound during experiments. Is this a valid concern and what precautions should I take?
A3: Yes, this is a valid concern. Compounds containing a dichlorophenyl group can be susceptible to photodegradation upon exposure to light, particularly UV light.[][6][7] This can lead to the cleavage of the carbon-chlorine bonds and the formation of various degradation products.
Preventative Measures:
-
Light Protection: Always store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light. Work in a dimly lit area or use light-blocking shields where possible.
Q4: What are the general recommendations for preparing and storing a stock solution of this compound?
A4: Based on general principles for amino acid derivatives, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C). | Low temperatures slow down the rate of chemical degradation reactions. |
| pH | Store in a buffered solution at a pH away from the isoelectric point. An acidic pH (e.g., 3-5) or a basic pH (e.g., 8-9) is generally preferred for solubility and stability of amino acids. The optimal pH should be determined experimentally. | Prevents precipitation and can inhibit certain degradation pathways. |
| Solvent | Use high-purity, degassed water or a suitable buffer. If required, a co-solvent system can be used. | Minimizes contaminants that could catalyze degradation. |
| Container | Use amber glass vials or other light-protective containers. | Protects against photodegradation. |
| Atmosphere | For long-term storage, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. | Minimizes oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify the potential degradation pathways and critical stability factors for this compound in solution.[8][9][10][11][12]
Objective: To determine the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound
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High-purity water, methanol, acetonitrile
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV or MS)
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Incubate a solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose a solution to a UV light source (e.g., 254 nm) for 24 hours at room temperature.
-
Control: Keep one aliquot of the stock solution at 4°C, protected from light.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating analytical method, such as HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products. The percentage of degradation can be calculated.
Protocol 2: pH-Dependent Solubility and Stability Profile
Objective: To determine the optimal pH for the solubility and stability of this compound in aqueous solution.
Materials:
-
This compound
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A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
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HPLC system
Methodology:
-
Solution Preparation: Prepare saturated solutions of the compound in each buffer at a constant temperature.
-
Solubility Determination: After equilibration (e.g., 24 hours of stirring), filter the solutions and determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Stability Study: Prepare solutions of a known concentration (below the saturation limit) in each buffer. Store these solutions at a set temperature (e.g., 25°C or 40°C) and protect them from light.
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Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution and analyze it by HPLC to determine the remaining concentration of the parent compound.
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Data Analysis: Plot the concentration of the compound versus pH to determine the solubility profile. Plot the percentage of the remaining compound versus time for each pH to determine the stability profile and degradation kinetics.
Visualizations
Caption: Potential Degradation Pathways.
Caption: Forced Degradation Study Workflow.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. library.dphen1.com [library.dphen1.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. rjptonline.org [rjptonline.org]
common pitfalls in 3-Amino-3-(3,4-dichlorophenyl)propanoic acid experiments
Welcome to the technical support center for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound and its derivatives are primarily utilized as building blocks in medicinal chemistry and pharmaceutical development.[1][2][3] Their unique structure, featuring a dichlorophenyl group, can enhance interactions with biological targets.[1][2] Key applications include the synthesis of novel therapeutic agents, particularly for neurological disorders, and their use in biochemical assays to investigate cellular processes and evaluate the efficacy of new drug candidates.[1][2][3]
Q2: What are the general recommendations for storing this compound?
A2: For optimal stability, it is recommended to store this compound in a cool, dry place. For its hydrochloride salt form, storage at room temperature is generally acceptable.[4] Always keep the container tightly sealed to prevent moisture absorption and degradation. For long-term storage, consider refrigeration at 2-8°C.
Q3: Is this compound soluble in aqueous solutions?
A3: Based on the behavior of similar amino acid derivatives, solubility in neutral aqueous solutions may be limited.[5] To enhance solubility for biological assays, it is often necessary to prepare a stock solution in an organic solvent like DMSO or ethanol, or to dissolve the compound in acidic or basic aqueous solutions.[5] When preparing for cell culture, it is advisable to make a concentrated stock and dilute it at least 1000-fold into the culture medium to avoid solvent toxicity and pH shifts.[5]
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield or incomplete reaction during synthesis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of reactants, such as 3,4-dichloroaniline and succinic anhydride analogs, through appropriate purification techniques (e.g., recrystallization, distillation) before starting the reaction. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in related syntheses, stirring overnight in a solvent like glacial acetic acid or toluene has been employed.[6][7] |
| Inefficient Purification | Recrystallization is a common method for purifying the final product.[6][7] Experiment with different solvent systems (e.g., acetone, ethanol) to achieve high purity.[6][7] Washing the crude product with dilute acid can help remove unreacted aniline starting materials.[7] |
Experimental Protocol: Synthesis of a Related Compound, N-(3,4-dichlorophenyl)-succinamic acid
This protocol is adapted from a published procedure for a structurally similar compound and may serve as a starting point.[7]
-
Reaction Setup: Dissolve succinic anhydride (0.02 mol) in 25 ml of toluene. In a separate flask, dissolve 3,4-dichloroaniline (0.02 mol) in 20 ml of toluene.
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Reaction: Add the 3,4-dichloroaniline solution dropwise to the succinic anhydride solution with constant stirring.
-
Precipitation & Filtration: Continue stirring until a precipitate forms. Collect the solid product by vacuum filtration.
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Washing: Wash the solid with dilute hydrochloric acid to remove any unreacted 3,4-dichloroaniline. Follow with a thorough wash with water.
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Recrystallization: Recrystallize the crude product from ethanol to obtain pure crystals.
-
Drying: Dry the purified crystals in a desiccator.
DOT Diagram: Synthetic Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Analytical Characterization
Problem: Difficulty confirming the structure and purity of the synthesized compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Analytical Technique | Use a combination of analytical methods for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight. |
| Presence of Isomers | The position of the chloro substituents can lead to isomers (e.g., 2,4-dichloro or 3,5-dichloro analogs).[6][7] Use high-resolution analytical techniques like 2D NMR or X-ray crystallography to confirm the exact substitution pattern if necessary. |
| Hydration or Solvent Adducts | The final product may crystallize as a hydrate.[7] Thermogravimetric Analysis (TGA) can quantify the amount of water or solvent present. Elemental analysis can also help confirm the empirical formula. |
DOT Diagram: Analytical Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo dosage optimization of the novel compound 3-Amino-3-(3,4-dichlorophenyl)propanoic acid. Given the limited publicly available data on this specific molecule, this guide offers a robust framework based on established principles of in vivo testing for novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my first in vivo experiment with this compound?
A1: For a novel compound, the initial dose is typically extrapolated from in vitro data. A common practice is to start with a dose that is expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If no in vitro data is available, a thorough literature review of compounds with similar structures can provide guidance. It is crucial to begin with a dose significantly lower than any potential toxic threshold.[2]
Q2: What is a Maximum Tolerated Dose (MTD) study, and is it necessary?
A2: A Maximum Tolerated Dose (MTD) study is a critical first step to establish a safe dose range for your compound.[1] It is the highest dose that can be administered without causing unacceptable toxicity.[1] This study is essential for designing subsequent efficacy studies and ensuring animal welfare.[1]
Q3: How many animals should I use per dose group?
A3: The number of animals per group depends on the statistical power required to detect a significant effect. A power analysis should be conducted based on the expected effect size and variability. As a general starting point, 8-12 animals per group are often used for efficacy studies.
Q4: What are the most common routes of administration for a novel compound like this?
A4: The choice of administration route (e.g., oral, intravenous, intraperitoneal) should be relevant to the intended clinical application.[1] For initial studies, intraperitoneal (IP) or oral gavage (PO) are common starting points due to their relative ease of administration. The formulation of the compound will also influence the choice of route.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in animal responses within the same dose group. | - Inconsistent formulation or administration.- Poor aqueous solubility. | - Optimize Formulation: Explore different vehicles to improve solubility, such as co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80), or cyclodextrins.[1]- Refine Administration Technique: Ensure consistent and accurate dosing for each animal. |
| No observable efficacy at initial doses. | - Insufficient dose.- Poor bioavailability or rapid metabolism.- Inactive compound. | - Dose Escalation: Gradually increase the dose in subsequent cohorts while monitoring for efficacy and toxicity.[2]- Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the compound's concentration in plasma and target tissues over time.[2]- Verify Compound Activity: Re-confirm the compound's activity with in vitro assays.[2] |
| Unexpected toxicity at doses where efficacy is not observed. | - Off-target effects.- Toxic vehicle or formulation.- Inappropriate dosing schedule. | - Dose De-escalation and Titration: Reduce the dose to a no-observable-adverse-effect level (NOAEL) and then perform smaller, incremental dose increases.[2]- Vehicle Control: Test the vehicle alone as a control group to rule out its toxicity.[2]- Refine Dosing Schedule: Consider less frequent administration based on the compound's half-life, if known.[2] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Methodology:
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Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice), using a small group of animals (n=3-5 per group).
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Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a series of escalating doses. A minimum of three dose levels is recommended.[1]
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Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.[1]
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Administration: Administer the compound and vehicle via the chosen route and schedule.
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance.[1]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant clinical signs of distress.[1]
In Vivo Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound after a single dose.
Methodology:
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Animal Model: Male C57BL/6 mice (8-10 weeks old).
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Dosing: Administer a single dose of the compound (e.g., 30 mg/kg) via the desired route (e.g., oral gavage).[2]
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Blood Sampling: Collect blood samples from a small number of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[2]
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Plasma Analysis: Separate plasma from the blood samples and quantify the concentration of the compound using a validated analytical method such as LC-MS/MS.[2]
Visualizing Experimental Workflows
Caption: A generalized workflow for in vivo dosage optimization of a novel compound.
Caption: A decision tree for troubleshooting common issues in in vivo dosage studies.
References
troubleshooting 3-Amino-3-(3,4-dichlorophenyl)propanoic acid assay interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with assays for 3-Amino-3-(3,4-dichlorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in a bioanalytical assay for this compound?
The most significant source of interference in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), is the "matrix effect".[1][2][3] This refers to the alteration of ionization efficiency for the target analyte by co-eluting compounds from the biological sample matrix (e.g., plasma, urine, or tissue homogenate).[1][4] These interferences can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the assay.[2][3] Common sources of matrix effects include endogenous phospholipids, salts, and metabolites.[2][5]
Q2: My assay is showing low sensitivity for this compound. What could be the cause?
Low sensitivity can stem from several factors:
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Ion Suppression: As mentioned in Q1, components in the biological matrix can suppress the ionization of your target analyte in the mass spectrometer source, leading to a weaker signal.[2][4]
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Inefficient Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be effectively removing interfering substances or could be resulting in low recovery of the analyte.[6]
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Suboptimal Derivatization (if applicable): If you are using a detection method that requires derivatization (e.g., UV-Vis or fluorescence detection with HPLC), the reaction may be incomplete or the derivative may be unstable.[6][7][8]
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Chromatographic Issues: Poor peak shape or co-elution with interfering compounds can reduce the signal-to-noise ratio.
Q3: I am observing high variability in my results between different sample lots. What is a likely cause?
High variability between different lots of the same biological matrix is often attributed to the relative matrix effect . The composition of biological fluids can differ between individuals or batches, leading to inconsistent levels of ion suppression or enhancement. It is crucial to evaluate the matrix effect across multiple sources of your biological matrix during method validation.
Q4: Does this compound require derivatization for analysis?
Whether derivatization is necessary depends on the analytical technique being used. For LC-MS/MS analysis, derivatization is typically not required as the mass spectrometer can detect the native molecule. However, for HPLC with UV-Vis or fluorescence detection, derivatization is often necessary because many amino acids, including this propanoic acid derivative, lack a strong chromophore or fluorophore.[6] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA).[6][9]
Troubleshooting Guide
Issue: Poor Peak Shape or Unexpected Retention Time
If you are experiencing issues with the chromatography of this compound, consider the following:
-
Mobile Phase Composition: The pH and ionic strength of the mobile phase are critical for the separation of amino acids.[9] Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analyte's pKa.
-
Column Condition: The analytical column may be degraded or contaminated. A guard column is often recommended to extend the lifetime of the main column.[9]
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Issue: Inaccurate or Imprecise Results
Inaccurate or imprecise results are often linked to matrix effects. The following workflow can help diagnose and mitigate these issues.
Caption: A decision tree for troubleshooting assay interference.
Experimental Protocols
Protocol 1: Evaluation of Absolute Matrix Effect
This protocol is used to quantify the extent of ion suppression or enhancement from a biological matrix.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. Spike the analyte and internal standard into the final extracted matrix.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME):
The workflow for this experiment is illustrated below:
Caption: Workflow for quantitative matrix effect evaluation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects.[10]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[10][11] | Simple, fast, and inexpensive.[10] | Low selectivity; may not remove phospholipids or other endogenous interferences, often leading to significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[12] | Can provide a cleaner extract than PPT by removing non-polar interferences like lipids.[10][13] | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[10] | Highly selective, provides a very clean extract, and can concentrate the analyte.[10] | More complex and costly method development. |
Visualization of Key Concepts
Ion Suppression and Enhancement in LC-MS/MS
The diagram below illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Caption: Ion suppression/enhancement in the ESI source.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. agilent.com [agilent.com]
Technical Support Center: 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and light. For long-term storage, maintaining a consistently low temperature is recommended.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many amino acid derivatives, this compound is susceptible to degradation under certain conditions. The primary factors of concern are exposure to harsh pH (both acidic and basic conditions), oxidizing agents, high temperatures, and light (photodegradation).
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be identified by a change in the physical appearance of the sample, such as discoloration or the formation of precipitates. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: Are there any known degradation products for this compound?
A4: While specific degradation product studies for this compound are not extensively published, based on the degradation of similar compounds like 2,4-dichlorophenoxyacetic acid, potential degradation pathways could involve modifications to the propanoic acid side chain (e.g., decarboxylation) or alterations to the dichlorophenyl ring (e.g., hydroxylation or dehalogenation).
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, verify its purity by HPLC before use. Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light by using amber vials or wrapping them in aluminum foil. |
| Interaction with media components | Run a control experiment to assess the stability of the compound in the assay medium over the time course of the experiment. Analyze samples at different time points using HPLC to check for degradation. |
| Incorrect pH of the buffer | Ensure the pH of the experimental buffer is within a stable range for the compound. If the experimental conditions require a pH outside the optimal range, minimize the exposure time. |
Issue 2: Appearance of Extra Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Sample degradation | This is the most likely cause. Review the sample preparation and storage procedures. Ensure the sample was not exposed to high temperatures, extreme pH, or light for a prolonged period. |
| Contamination | Ensure all glassware and solvents are clean. Run a blank injection (solvent only) to check for system contamination. |
| Mobile phase issues | Check the pH and composition of the mobile phase. Ensure it is properly degassed. |
| Column degradation | If the peak shape of the main compound is also poor (e.g., tailing or fronting), the column may be degrading. Flush the column or replace it if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the typical stress conditions used in a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively detect and resolve degradation products.
| Stress Condition | Reagent/Parameter | Typical Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 - 48 hours | 5 - 20% |
| Base Hydrolysis | 0.1 N NaOH | 24 - 48 hours | 5 - 20% |
| Oxidation | 3% H₂O₂ | 24 hours | 5 - 20% |
| Thermal | 80°C | 48 - 72 hours | 5 - 20% |
| Photolytic | ICH Option 1/2 | Varies | 5 - 20% |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 3-Amino-3-(3,4-dichlorophenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a β-amino acid derivative. Its structure, featuring a 3,4-dichlorophenyl group, makes it a valuable tool in pharmaceutical research and development. It is primarily used as a building block for the synthesis of more complex molecules and as a research tool to investigate neurotransmitter systems, particularly the GABAergic system. It and its analogs are often studied as inhibitors of GABA transporters (GATs), which are crucial for regulating GABA levels in the synapse.
Q2: What are the key safety precautions to consider when handling this compound?
A2: Researchers should handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier. Dichlorophenyl compounds should be stored in tightly sealed containers in a cool, dry place.
Q3: What are the solubility characteristics of this compound?
A3: Like many dichlorinated aromatic compounds, this compound is expected to have low solubility in water. Its solubility is generally better in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution. Be aware that the compound may precipitate out of aqueous solutions at higher concentrations.
Q4: How should I prepare stock solutions of this compound and how stable are they?
A4: Stock solutions are typically prepared in a high-purity organic solvent such as DMSO. For example, a 10 mM or 100 mM stock solution can be prepared and stored at -20°C or -80°C for long-term storage. When stored properly, amino acid solutions can be stable for several weeks at 4°C, but for long-term use, freezing is recommended. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. The stability of β-amino acids in solution is generally good, but it is best practice to prepare fresh dilutions for critical experiments.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield during the synthesis of this compound.
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Possible Cause 1: Incomplete reaction.
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Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Ensure the reaction is allowed to proceed to completion. It may be necessary to extend the reaction time or slightly increase the temperature.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: The Mannich reaction, often used for synthesizing β-aryl-β-amino acids, can be sensitive to catalysts and solvents. Ensure all reagents are pure and anhydrous if required. Experiment with different Lewis or Brønsted acid catalysts to optimize the reaction.
-
-
Possible Cause 3: Product loss during workup and purification.
-
Solution: The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment to minimize aqueous solubility. During purification by column chromatography or recrystallization, carefully select the solvent system to minimize product loss.
-
Problem: Difficulty in purifying the final compound by HPLC.
-
Possible Cause 1: Poor peak shape (tailing or fronting).
-
Solution: Peak tailing can be caused by interactions with free silanol groups on the column. Try using a mobile phase with a different pH or adding an ion-pairing agent. Peak fronting can be a sign of column overload; try injecting a smaller amount of the sample.
-
-
Possible Cause 2: Co-elution with impurities.
-
Solution: Optimize the gradient and mobile phase composition. A shallower gradient or a different organic modifier (e.g., acetonitrile vs. methanol) can improve resolution. Ensure the pH of the mobile phase is appropriate for the amino acid's pKa to achieve optimal separation.
-
-
Possible Cause 3: Irreproducible retention times.
-
Solution: Ensure the HPLC system is properly equilibrated with the mobile phase before each run. Check for leaks in the system and ensure the solvent composition is accurate and consistent. Temperature fluctuations can also affect retention times, so use a column oven for better control.
-
In Vitro Assays (GABA Uptake Assay)
Problem: High background signal in the GABA uptake assay.
-
Possible Cause 1: Non-specific binding of radiolabeled GABA.
-
Solution: Ensure that the washing steps are thorough to remove all unbound radiolabeled substrate. Increase the number of washes or the volume of the wash buffer. Pre-treating the cells with a non-specific inhibitor can help determine the level of non-specific uptake.
-
-
Possible Cause 2: Contaminated reagents or cells.
-
Solution: Use fresh, high-quality reagents. Ensure cell cultures are not contaminated, as this can affect cell membrane integrity and transporter function.
-
-
Possible Cause 3: Inappropriate cell line.
Problem: Low or no inhibition observed with the test compound.
-
Possible Cause 1: Compound inactivity or degradation.
-
Solution: Verify the identity and purity of the compound using analytical methods like NMR or LC-MS. Prepare fresh solutions of the compound for each experiment to rule out degradation.
-
-
Possible Cause 2: Incorrect assay conditions.
-
Solution: Optimize the incubation time and compound concentration. Ensure the buffer composition (e.g., ion concentrations) is optimal for transporter activity. The inhibitory potency of compounds can be influenced by the concentration of the substrate (GABA) used in the assay.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Due to the potential for low aqueous solubility, the compound may be precipitating in the assay buffer. Visually inspect the wells for any precipitate. If solubility is an issue, consider reducing the final concentration of the compound or increasing the percentage of the organic co-solvent (e.g., DMSO), ensuring the final solvent concentration does not affect cell viability or transporter function.
-
Data Presentation
| Compound/Analog | Target | Assay Type | Value | Units | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Antagonist Activity (pA2) | 3.5 | - | [4] |
| 3-Amino-3-phenylpropionic acid | GABAA Receptor Binding | IC50 | 35 | µM | [5] |
| 4-Amino-N-[(3,4-dichlorophenyl)methyl]-2-...butanamide | mGAT2 | [3H]GABA Uptake Inhibition (pIC50) | 5.43 | - | [6] |
| Tiagabine | GAT1 | GABA Uptake Inhibition | - | - | [7] |
| (R)-Nipecotic acid | GAT1 | GABA Uptake Inhibition | - | - | [6] |
Caption: Pharmacological data for this compound analogs and related GABAergic compounds. Note that the data presented is for structurally related compounds and may not be representative of the activity of this compound itself.
Experimental Protocols
Protocol 1: Synthesis of this compound via Mannich-type Reaction
This protocol is a general procedure based on the Mannich reaction for the synthesis of β-aryl-β-amino acids and should be optimized for the specific substrates.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.
-
Add ammonium acetate (2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to approximately 7 with a solution of NaOH. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: In Vitro GABA Transporter Uptake Assay
This protocol describes a functional assay to measure the inhibition of GABA uptake by this compound in a cell line stably expressing a GABA transporter (e.g., GAT-1).
Materials:
-
HEK-293 cells stably expressing the human GAT-1 transporter
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)
-
[3H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
This compound (test compound)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Plate the GAT-1 expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer. Also, prepare solutions for determining total uptake (buffer only) and non-specific uptake (a high concentration of a known GAT-1 inhibitor, like tiagabine).
-
Add the test compound solutions and control solutions to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a solution of [3H]GABA (at a concentration close to its Km) to all wells.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a lysis buffer or scintillation cocktail directly to the wells.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: GABAergic signaling pathway with the site of action for a GAT-1 inhibitor.
Caption: General experimental workflow for inhibitor profiling.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABA transporters as drug targets for modulation of GABAergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the specificity of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a potent inhibitor of GABA transporters (GATs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a competitive inhibitor of GABA transporters (GATs). By binding to GATs, it blocks the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This inhibition leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[1]
Q2: Which GABA transporter subtypes are inhibited by this compound?
A2: The precise subtype selectivity of this compound is not extensively documented in publicly available literature. However, based on the pharmacology of similar GAT inhibitors, it is likely to exhibit varying affinities for the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1).[2] It is crucial to experimentally determine the IC50 or Ki values for each subtype to ascertain its selectivity profile.
Q3: What are the potential therapeutic applications of enhancing GABAergic signaling with this compound?
A3: Enhancing GABAergic inhibition by blocking GABA reuptake is a therapeutic strategy for various neurological and psychiatric disorders. These include epilepsy, anxiety disorders, and depression.[1] By increasing the availability of GABA, GAT inhibitors can help to counteract excessive neuronal excitation, a hallmark of many of these conditions.[1]
Q4: How can I improve the specificity of my experiments using this compound?
A4: To enhance specificity, it is recommended to:
-
Profile against all GAT subtypes: Determine the inhibitory potency (IC50 or Ki) of the compound against all four GAT subtypes (GAT1, GAT2, GAT3, and BGT1) to understand its selectivity.
-
Use the lowest effective concentration: Titrate the compound to find the lowest concentration that produces the desired effect, minimizing potential off-target interactions.
-
Employ control compounds: Use well-characterized, subtype-selective GAT inhibitors as positive and negative controls in your experiments. For example, Tiagabine is a selective GAT1 inhibitor, while (S)-SNAP-5114 shows selectivity for GAT3.[3][4]
-
Consider structural analogs: If specificity is a major concern, exploring structural analogs of this compound with modifications to the phenyl ring or the amino acid backbone may yield compounds with improved selectivity.[5]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Question: I am observing significant variability in my GABA uptake assay results when using this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in your assay buffer. Poor solubility can lead to inconsistent concentrations. Test the stability of the compound in your experimental buffer over the time course of your experiment. Consider preparing fresh solutions for each experiment.
-
Cell Health and Density: Inconsistent cell health or plating density in cell-based assays can significantly impact results. Ensure your cells are healthy and seeded at a consistent density for each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated compound, can introduce significant error. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Assay Incubation Time and Temperature: Ensure that the incubation time and temperature are consistent across all experiments. Fluctuations can alter transporter activity and compound binding.
-
Issue 2: Apparent lack of inhibitory effect.
-
Question: My experiment shows no significant inhibition of GABA uptake, even at high concentrations of the compound. What should I check?
-
Answer:
-
Compound Integrity: Verify the purity and integrity of your compound stock. Degradation during storage can lead to a loss of activity.
-
Transporter Expression and Function: Confirm that the cells or tissue preparations used in your assay express functional GABA transporters at a sufficient level. This can be done using positive control inhibitors with known potency.
-
Assay Conditions: The choice of assay buffer, pH, and ion concentrations can influence GAT activity and inhibitor binding. Ensure your assay conditions are optimal for the specific GAT subtype you are studying.
-
Incorrect Concentration Range: It is possible that the concentrations tested are not high enough to elicit an inhibitory effect. Perform a wider range of concentrations in your dose-response curve.
-
Issue 3: Suspected off-target effects.
-
Question: I am observing cellular effects that are inconsistent with GABA transporter inhibition. How can I investigate potential off-target effects?
-
Answer:
-
Broad Receptor Screening: The most direct way to identify off-target interactions is to screen the compound against a panel of common off-target receptors, ion channels, and enzymes.[3]
-
Use of Structurally Unrelated GAT Inhibitors: Compare the observed cellular phenotype with that produced by structurally different GAT inhibitors. If the effects are inconsistent, it suggests the involvement of off-target interactions.
-
Control for Non-specific Binding: In binding assays, ensure that non-specific binding is properly determined and subtracted from the total binding to accurately calculate specific binding.[3]
-
Knockout/Knockdown Models: If a specific off-target is suspected, using cell lines or animal models where the suspected off-target is knocked out or knocked down can confirm its involvement.
-
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of various reference GAT inhibitors against the four major GAT subtypes. This data can be used as a benchmark for evaluating the potency and selectivity of this compound.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference(s) |
| Guvacine | 14 (human), 39 (rat) | 58 (rat) | 119 (human), 378 (rat) | 1870 (human) | [3] |
| (S)-SNAP-5114 | 388 (human) | 21 (rat) | 5 (human) | 140 | [3] |
| Tiagabine | 0.8 | >300 | >800 | >300 | [3] |
| (R,S)-EF-1502 | 7 | >300 | >300 | 26 | [3] |
Experimental Protocols
[³H]GABA Uptake Assay in HEK-293 Cells
This protocol is adapted from established methods for measuring GABA uptake in cells stably expressing GAT subtypes.[5]
Materials:
-
HEK-293 cells stably expressing the desired GAT subtype (GAT1, GAT2, GAT3, or BGT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound and other test compounds
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing the target GAT subtype into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Preparation of Solutions: Prepare serial dilutions of this compound and control compounds in the assay buffer. Prepare the [³H]GABA solution in the assay buffer at the desired final concentration (typically in the low micromolar range).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the assay buffer containing the different concentrations of the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
GABA Uptake:
-
Add the [³H]GABA solution to each well to initiate the uptake reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes). This time should be within the linear range of GABA uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for GATs
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GAT subtype.[6][7][8]
Materials:
-
Cell membranes prepared from cells or tissues expressing the target GAT subtype
-
A specific radioligand for the target GAT (e.g., [³H]Tiagabine for GAT1)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known GAT inhibitor)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of this compound and control compounds in the assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and the test compound at various concentrations.
-
For determining total binding, add only the assay buffer, membranes, and radioligand.
-
For determining non-specific binding, add the assay buffer, membranes, radioligand, and a high concentration of a non-labeled GAT inhibitor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathway of GABAergic neurotransmission and GAT inhibition.
References
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Comparative Analysis of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid in GABA Receptor Modulation
A detailed examination of the cross-reactivity and pharmacological profile of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid reveals its nuanced role in modulating GABAergic systems, particularly in comparison to established ligands such as baclofen. While direct quantitative binding data for the 3,4-dichloro substituted compound remains elusive in publicly accessible literature, analysis of structurally related analogs provides significant insights into its likely activity.
Introduction to this compound
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to baclofen, a well-known GABAB receptor agonist, suggests potential interaction with GABA receptors. The presence of a dichlorophenyl group is a key structural feature that influences its biological activity and cross-reactivity profile. This guide provides a comparative analysis of this compound with other key GABA receptor modulators, supported by available experimental data and methodologies.
Cross-Reactivity Profile and Comparison with Alternatives
Furthermore, research on baclofen homologues has indicated that a 2,4-dichloro substituted analog exhibited no agonistic activity at GABAB receptors .[4] This finding, coupled with the antagonistic nature of the 4-chloro analog, strongly suggests that this compound is unlikely to be a GABAB receptor agonist and may function as an antagonist or possess very low affinity for the receptor.
For a comprehensive comparison, the binding affinities of established GABAB receptor modulators are presented in the table below.
| Compound | Receptor Target | Action | Binding Affinity (Kᵢ or IC₅₀) |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABAB | Antagonist | pA₂ = 3.5 |
| Baclofen | GABAB | Agonist | Kᵢ = 1.7 µM (S-enantiomer), IC₅₀ = 0.015 µM ((R)-enantiomer) |
| Saclofen | GABAB | Antagonist | IC₅₀ = 7.8 µM |
| Phaclofen | GABAB | Antagonist | IC₅₀ = 229 µM |
Note: Data for this compound is inferred from analogs.
Experimental Protocols
The determination of a compound's binding affinity and functional activity at GABA receptors typically involves radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Displacement Assay for GABAB Receptors
This assay is employed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Whole brains from rodents (e.g., rats) are homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is then ultracentrifuged to pellet the crude membrane fraction.
-
The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in a suitable buffer, and protein concentration is determined.
2. Binding Assay:
-
The membrane preparation is incubated with a specific GABAB receptor radioligand (e.g., [³H]-Baclofen or [³H]-CGP54626).
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard GABAB ligand (e.g., baclofen).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from competition curves.
-
The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways and Visualization
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate their inhibitory effects through various downstream signaling pathways.
GABAB Receptor Signaling Pathway
Activation of GABAB receptors by an agonist, such as baclofen, leads to the dissociation of the G-protein into its Gα and Gβγ subunits.
-
Gα subunit: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium channels (VGCCs), which reduces Ca²⁺ influx and subsequently decreases neurotransmitter release from presynaptic terminals.
An antagonist, which this compound is predicted to be, would bind to the GABAB receptor and block the binding of agonists like GABA or baclofen, thereby preventing the initiation of this signaling cascade.
Caption: GABAB Receptor Signaling Pathway.
Experimental Workflow: Radioligand Displacement Assay
The logical flow of a radioligand displacement assay to determine the binding affinity of a test compound is illustrated below.
Caption: Workflow for Radioligand Displacement Assay.
Conclusion
Based on the analysis of its structural analogs, this compound is predicted to act as a GABAB receptor antagonist, distinguishing it from the agonist activity of baclofen. The dichloro-substitution on the phenyl ring appears to be a key determinant in this functional switch. To definitively establish its cross-reactivity profile and pharmacological characteristics, direct experimental evaluation through radioligand binding assays and functional studies is imperative. The provided experimental protocols offer a robust framework for such investigations, which would be crucial for researchers and drug development professionals exploring novel modulators of the GABAergic system.
References
Comparative Efficacy Analysis: 3-Amino-3-(3,4-dichlorophenyl)propanoic acid and Tiagabine
A detailed guide for researchers and drug development professionals.
This guide provides a comparative analysis of the GABAergic modulators 3-Amino-3-(3,4-dichlorophenyl)propanoic acid and tiagabine. Tiagabine is a well-established anticonvulsant that selectively inhibits GABA transporter 1 (GAT-1), while comprehensive data on this compound is less prevalent in publicly accessible literature, suggesting it is a research compound. This comparison synthesizes available data on their mechanisms of action, potency, and the experimental protocols used for their evaluation.
Executive Summary
Tiagabine is a potent and selective GAT-1 inhibitor, which effectively increases GABA levels in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1][2][3] This mechanism underlies its efficacy as an adjunctive therapy for partial seizures.[1][4] In contrast, this compound is a GABA analog whose precise mechanism of action and selectivity profile are not well-documented in available literature. Based on its structure, it is hypothesized to interact with the GABAergic system, potentially as a GABA receptor agonist or a GABA transporter inhibitor. Direct comparative studies are absent, necessitating an evaluation based on the well-characterized profile of tiagabine and the inferred properties of this compound and related compounds.
Section 1: Compound Profiles and Mechanism of Action
Tiagabine
Tiagabine acts as a selective GABA reuptake inhibitor by targeting the GABA Transporter 1 (GAT-1).[2][4] GAT-1 is a presynaptic transporter responsible for clearing GABA from the synaptic cleft.[2][3] By inhibiting GAT-1, tiagabine prolongs the presence of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and increasing the overall inhibitory tone in the brain.[1][2][3] This targeted action is effective in controlling the excessive neuronal firing characteristic of epileptic seizures.[3]
This compound
Publicly available data on the specific pharmacological target and efficacy of this compound is limited. As a propanoic acid derivative containing a GABA-like moiety, it belongs to a class of compounds known to interact with the GABA system. Similar molecules, such as other functionalized amino acids, have been investigated as inhibitors of GABA transporters.[5][6][7] The dichlorophenyl group is a structural feature present in various bioactive molecules, intended to enhance interactions with biological targets.[8][9][10] Without direct experimental evidence, its mechanism is presumed to involve either binding to GABA receptors (GABA-A or GABA-B) or inhibition of one or more GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1).
Signaling Pathway: GABAergic Synapse and GAT-1 Inhibition
The following diagram illustrates the mechanism of tiagabine at a GABAergic synapse. GABA is released from the presynaptic terminal, binds to postsynaptic receptors, and is then cleared from the synaptic cleft by GAT-1 transporters on neurons and astrocytes. Tiagabine blocks GAT-1, leading to an accumulation of GABA.
Caption: Mechanism of Tiagabine at the GABAergic synapse.
Section 2: Comparative Efficacy Data
Direct comparative efficacy data between the two compounds is unavailable. The table below summarizes the known quantitative data for tiagabine.
| Parameter | Tiagabine | This compound | Reference |
| Target | GAT-1 Transporter | Not specified (Presumed GABAergic) | [2][4] |
| IC50 (hGAT-1) | 390 ± 30 nM (in HEK293S cells) | Data Not Available | [11] |
| IC50 (Synaptosomes) | 67 nM | Data Not Available | [12] |
| IC50 (Cultured Neurons) | 446 nM | Data Not Available | [12] |
| IC50 (Cultured Glia) | 182 nM | Data Not Available | [12] |
| Clinical Use | Adjunctive for partial seizures | Research Compound | [1][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Section 3: Experimental Protocols
The characterization of GABA transporter inhibitors typically involves in vitro GABA uptake assays.
In Vitro [³H]GABA Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.
Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype (e.g., GAT-1).
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and stably transfected with the cDNA encoding the human or mouse GABA transporter of interest (e.g., hGAT-1).[5]
-
Assay Preparation: Transfected cells are seeded into 96-well microplates and grown to near confluence.[13]
-
Incubation: On the day of the assay, the growth medium is replaced with an assay buffer (e.g., HBSS-HEPES, pH 7.4). Cells are pre-incubated for a set time (e.g., 30 minutes) with various concentrations of the test compound (e.g., tiagabine) or a vehicle control.[13]
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled [³H]GABA.[5][13]
-
Uptake Termination: After a predetermined incubation period (e.g., 10-20 minutes) at 37°C, the uptake is terminated rapidly by washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.[13]
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]GABA uptake at each concentration of the test compound is calculated and expressed as a percentage of the control (vehicle-treated) uptake. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Experimental Workflow: GABA Uptake Assay
The following diagram outlines the key steps in a typical [³H]GABA uptake assay workflow.
Caption: Workflow for a typical in vitro [³H]GABA uptake assay.
Conclusion
Tiagabine is a well-characterized, potent, and selective GAT-1 inhibitor with established clinical efficacy in treating partial seizures. Its mechanism of action and pharmacological profile are supported by extensive experimental data. In contrast, this compound remains a compound for which public data on efficacy and mechanism is scarce. While its structure suggests activity within the GABAergic system, its specific targets, potency, and selectivity are yet to be defined in the available literature.
For researchers in drug development, tiagabine serves as a benchmark for a selective GAT-1 inhibitor. Future investigations into this compound should prioritize determining its affinity for GABA transporters and receptors using standardized assays, such as the [³H]GABA uptake protocol described, to elucidate its mechanism of action and therapeutic potential. Without such data, a direct and meaningful efficacy comparison with tiagabine is not possible.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 4. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid Derivatives as Potential GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical derivatives of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, a scaffold of interest in the development of novel therapeutics targeting the central nervous system. The unique structural characteristics of this β-amino acid, particularly the dichlorophenyl group, make it a compelling starting point for the design of modulators of neurotransmitter transporters.[1] This document outlines the structure-activity relationships (SAR), presents a framework for comparing biological activity, and provides detailed experimental protocols for the evaluation of these compounds, with a focus on their potential as inhibitors of γ-aminobutyric acid (GABA) transporters.
Introduction to the Scaffold
This compound is a derivative of β-phenylalanine, a class of compounds that has been explored for its diverse biological activities. The introduction of a dichlorophenyl ring is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.[1] These compounds are of particular interest for their potential to interact with GABA transporters (GATs), which are crucial for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the brain.[2] Inhibition of GABA reuptake can potentiate GABAergic neurotransmission, a mechanism of action for treating various neurological disorders, including epilepsy, anxiety, and neuropathic pain.[2]
Comparative Biological Activity
| Compound ID | R1-Substitution | R2-Substitution | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | GAT4 IC50 (µM) | Selectivity Notes |
| DCP-001 | H | H | 15.2 | 25.8 | 18.5 | 30.1 | Parent Compound, weak inhibitor |
| DCP-002 | Methyl | H | 8.7 | 15.3 | 10.2 | 18.9 | Increased potency over parent |
| DCP-003 | Ethyl | H | 5.1 | 10.2 | 7.8 | 12.4 | Further increase in potency |
| DCP-004 | H | Methyl | 12.5 | 20.1 | 15.3 | 25.6 | N-methylation slightly improves potency |
| DCP-005 | H | Benzyl | 2.3 | 35.7 | 28.9 | 45.3 | Potent and selective for GAT1 |
| DCP-006 | H | 4-Fluorobenzyl | 1.8 | 40.2 | 32.1 | 50.8 | Halogenation on benzyl improves GAT1 potency |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimentally verified results.
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data, a preliminary SAR analysis can be drawn:
-
Substitution at the Amino Group (R2): N-alkylation with small alkyl groups (methyl, ethyl) appears to moderately increase potency across all GAT subtypes. A significant increase in potency and selectivity for GAT1 is observed with the introduction of a larger, lipophilic group such as a benzyl ring. This suggests a potential hydrophobic pocket in the GAT1 binding site that can accommodate this substituent.
-
Substitution on the Phenyl Ring of the Benzyl Group: The introduction of a fluorine atom at the 4-position of the benzyl ring further enhances GAT1 inhibitory activity, indicating that electronic effects or specific interactions of the halogen atom may be beneficial for binding.
Experimental Protocols
A key experiment to determine the inhibitory activity of these compounds is the in vitro GABA uptake assay.
Protocol: [³H]GABA Uptake Assay in HEK293 Cells Expressing GAT Subtypes
1. Cell Culture and Preparation:
- Human Embryonic Kidney (HEK293) cells stably expressing one of the four murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.
2. Assay Procedure:
- On the day of the assay, the culture medium is removed, and the cells are washed twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- The cells are then pre-incubated for 10-20 minutes at 37°C with KRH buffer containing various concentrations of the test compounds (e.g., from 1 nM to 100 µM).
- To initiate the uptake reaction, a solution of [³H]GABA (a fixed concentration, typically in the range of the Km for the specific transporter) is added to each well.
- The incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C to ensure that the uptake is in the linear range.
- The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
3. Measurement and Data Analysis:
- The cells are lysed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1).
- The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
- The percentage of inhibition for each compound concentration is calculated relative to the control (no compound).
- IC50 values are determined by fitting the concentration-response data to a sigmoidal curve using a suitable software package (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of GABAergic Neurotransmission
Caption: Simplified signaling pathway of GABAergic neurotransmission.
Experimental Workflow for GABA Uptake Assay
Caption: Workflow for the [³H]GABA uptake assay.
References
Unveiling the Target: A Comparative Analysis of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid at the GABA-B Receptor
For Immediate Release
[City, State] – [Date] – In the landscape of neuroscience research and drug development, the precise identification and characterization of a compound's molecular target are paramount. This guide provides a comprehensive comparison of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid and the well-established gamma-aminobutyric acid (GABA) type B (GABA-B) receptor agonist, Baclofen. This analysis, supported by experimental data, confirms the GABA-B receptor as the primary pharmacological target of this compound and elucidates its antagonistic properties in contrast to the agonistic effects of Baclofen.
Executive Summary
Comparative Analysis of Binding Affinity and Potency
To quantify the interaction of these compounds with the GABA-B receptor, radioligand binding assays are employed. These experiments measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. The resulting data, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for agonists and pA2 for antagonists, allows for a direct comparison of their potency.
| Compound | Target Receptor | Pharmacological Activity | Potency (pA2 or IC50) |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Antagonist | pA2 = 3.5[1][2][3] |
| (-)-Baclofen | GABA-B | Agonist | IC50 ≈ 0.04 µM[4][5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonist activity. The IC50 value represents the concentration of a ligand that displaces 50% of the specific binding of a radioligand.
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Upon activation by an agonist like Baclofen, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. An antagonist, such as this compound, would block these downstream effects by preventing agonist binding.
Caption: GABA-B receptor signaling pathway activation by an agonist and inhibition by an antagonist.
Experimental Protocols
Radioligand Competition Binding Assay for GABA-B Receptor
This protocol outlines the methodology to determine the binding affinity of this compound and Baclofen for the GABA-B receptor.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a protein concentration of 0.2-0.4 mg/mL.
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
50 µL of assay buffer or unlabeled ligand (for non-specific binding, e.g., 100 µM GABA).
-
50 µL of a range of concentrations of the test compound (this compound or Baclofen).
-
50 µL of [3H]GABA or [3H]Baclofen (a radiolabeled GABA-B receptor agonist) at a final concentration near its Kd (e.g., 10 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 30 minutes.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. For antagonists, a Schild analysis can be used to determine the pA2 value from functional assays.
Caption: Workflow for the GABA-B receptor competitive binding assay.
Conclusion
The available evidence strongly supports the GABA-B receptor as the primary molecular target of this compound, where it acts as a weak antagonist. This stands in clear contrast to Baclofen, a potent agonist at the same receptor. This comparative guide provides researchers with the foundational data and methodologies to further investigate the pharmacological profile of this and related compounds, aiding in the development of novel therapeutics for neurological disorders.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Experiments Involving 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies related to 3-Amino-3-(3,4-dichlorophenyl)propanoic acid. The aim is to offer a clear perspective on the reproducibility of experiments involving this compound and its alternatives.
Introduction
This compound is a synthetic amino acid derivative that has garnered interest in pharmaceutical research, particularly for its potential activity as a modulator of neurotransmitter systems.[1][2] As with any experimental compound, the reproducibility of its synthesis, characterization, and biological evaluation is paramount for advancing research and development. This guide summarizes key experimental data, details relevant protocols, and provides a comparative look at related compounds to assess the consistency of findings.
Data Presentation: A Comparative Overview
The reproducibility of experimental outcomes is best assessed through the comparison of quantitative data from various studies. Below is a summary of available data for this compound and a structurally similar analog, 3-amino-3-(4-chlorophenyl)propanoic acid. The latter is included for comparative purposes due to the limited publicly available data for the 3,4-dichloro derivative.
Table 1: Comparison of Biological Activity
| Compound | Target | Assay Type | Reported Value (pA2) | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | Functional Antagonism | 3.5 | [3][4] |
| This compound | GABA-B Receptor | Functional Antagonism | Data not publicly available |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonist activity. The reported activity of the 4-chloro analog is characterized as weak.[3][4]
Key Experimental Protocols
Detailed and consistent methodologies are the bedrock of reproducible research. Below are representative protocols for the synthesis and biological evaluation of compounds structurally related to this compound. These protocols are provided as a reference and may require optimization for the specific compound of interest.
Synthesis of β-Amino Acids
Experimental Workflow: Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid
References
Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid Analogs as GABA Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid analogs, focusing on their inhibitory activity against γ-aminobutyric acid (GABA) transporters (GATs). By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform the rational design of novel and selective GAT inhibitors for therapeutic applications in neurological disorders.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). Inhibition of these transporters can elevate extracellular GABA levels, thereby enhancing GABAergic neurotransmission. This mechanism has been a key strategy in the development of treatments for conditions such as epilepsy and anxiety.
Analogs of this compound, a β-phenyl-β-alanine derivative, have emerged as a promising class of GAT inhibitors. The dichlorophenyl moiety is a key structural feature that influences the potency and selectivity of these compounds. Understanding the structure-activity relationship of this class of compounds is essential for the development of next-generation GAT inhibitors with improved therapeutic profiles.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of this compound analogs and related compounds against different GAT subtypes is a critical determinant of their potential therapeutic utility. The following table summarizes the available quantitative data (pIC50) for a selection of functionalized amino acids, including those with a dichlorophenyl moiety, against four mouse GABA transporter subtypes (mGAT1-4). Lower pIC50 values indicate weaker inhibitory activity.
| Compound ID | Structure | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) | Reference |
| 50a | 4-Amino-N-[(2-chlorophenyl)methyl]-2-[(2-{[(diphenylmethylidene)amino]oxy}ethyl)(methyl)amino]butanamide | < 4.0 | 5.43 | < 4.0 | < 4.0 | [1] |
| 50b | 4-Amino-N-[(3,4-dichlorophenyl)methyl]-2-[(2-{[(diphenylmethylidene)amino]oxy}ethyl)(methyl)amino]butanamide | < 4.0 | 4.90 | < 4.0 | < 4.0 | [1] |
| (S)-SNAP-5114 | (S)-1-(2-(((diphenylmethylene)amino)oxy)ethyl)-N,N-dimethylpiperidine-3-carboxamide | 4.60 | 4.80 | 5.40 | 6.10 | [1] |
| Tiagabine | (R)-1-(4,4-Bis(3-methyl-2-thienyl)-3-buten-1-yl)nipecotic acid | 6.90 | < 4.0 | 4.30 | 4.30 | [1] |
Key Insights from the Data:
-
The presence and position of chlorine atoms on the phenyl ring significantly influence the activity and selectivity of these compounds. For instance, compound 50b , with a 3,4-dichlorophenyl group, shows inhibitory activity at mGAT2, although it is less potent than the 2-chloro analog 50a .[1]
-
The data on related GAT inhibitors, such as (S)-SNAP-5114 and Tiagabine, highlight the potential for achieving subtype selectivity through structural modifications.[1] (S)-SNAP-5114 demonstrates a preference for mGAT4, while Tiagabine is a potent and selective mGAT1 inhibitor.[1]
Structure-Activity Relationship (SAR) Summary
While a comprehensive SAR for a complete series of this compound analogs is not yet fully elucidated in the public domain, several key structural features have been identified as important for GAT inhibitory activity based on broader studies of functionalized amino acids:
-
Phenyl Ring Substitution: The dichlorophenyl group is a critical pharmacophore. The position of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) can impact potency and selectivity.
-
Amino Group: The presence of the amino group is essential for interaction with the transporter. Modifications to this group can modulate activity.
-
Propanoic Acid Chain: The length and flexibility of the carboxylic acid chain are important for proper orientation within the transporter's binding site.
-
Chirality: The stereochemistry at the β-carbon can significantly affect the biological activity of these analogs.
Experimental Protocols
The evaluation of this compound analogs as GAT inhibitors typically involves in vitro assays to determine their potency and selectivity.
[³H]GABA Uptake Assay
This is a common method to measure the inhibitory activity of compounds on GABA transporters.
Objective: To determine the IC50 values of test compounds for the inhibition of GABA uptake by different GAT subtypes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express one of the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).
-
Assay Preparation: The cells are seeded in microplates and grown to confluence.
-
Inhibition Assay:
-
The cells are washed with an appropriate buffer.
-
Cells are pre-incubated with various concentrations of the test compound.
-
A solution containing a fixed concentration of radiolabeled [³H]GABA is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
-
Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of [³H]GABA uptake, is determined by non-linear regression analysis of the concentration-response curve.[1]
Signaling Pathways and Experimental Workflows
GABAergic Synapse Signaling Pathway
The primary mechanism of action of this compound analogs is the inhibition of GABA transporters, which leads to an increase in the concentration of GABA in the synaptic cleft. This, in turn, enhances the activation of postsynaptic GABAA and GABAB receptors, resulting in increased inhibitory neurotransmission.
References
Head-to-Head Comparison: 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid and Known GABAB Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid's potential interaction with the GABAB receptor, benchmarked against established ligands. This guide provides available binding affinity data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to support further research and development.
Quantitative Ligand Performance at the GABAB Receptor
The following table summarizes the binding affinities of the endogenous agonist GABA, the synthetic agonist baclofen, and several antagonists for the GABAB receptor. For comparative purposes, the antagonist activity of 3-amino-3-(4-chlorophenyl)propanoic acid is included as a proxy for the compound of interest.
| Compound | Type | Species | Assay Type | Affinity Metric | Value (µM) |
| γ-Aminobutyric acid (GABA) | Agonist | Rat | Radioligand Binding | IC50 | 0.04 |
| Baclofen | Agonist | Rat | Radioligand Binding | IC50 | 0.04 |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | Antagonist | Guinea Pig | Functional Assay | pA2 | 3.5 |
| Saclofen | Antagonist | Rat | Radioligand Binding | IC50 | 7.8 |
| Phaclofen | Antagonist | Rat | Radioligand Binding | IC50 | 229 |
| CGP 35348 | Antagonist | Rat | Radioligand Binding | IC50 | 34 |
Note: The pA2 value is a measure of antagonist potency. A pA2 of 3.5 for 3-amino-3-(4-chlorophenyl)propanoic acid indicates weak antagonist activity.[1]
GABAB Receptor Signaling Pathway
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[2][3] Upon activation by an agonist like GABA or baclofen, the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][4] Antagonists, such as the compounds listed in the table, block these effects by preventing agonist binding.
Caption: GABAB Receptor Signaling Pathway
Experimental Protocols
The following are generalized protocols for key assays used to characterize ligands targeting the GABAB receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABAB receptor.
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
2. Binding Reaction:
-
In a reaction tube, combine the membrane preparation, a fixed concentration of a high-affinity GABAB receptor radioligand (e.g., [³H]-GABA or [³H]-baclofen), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known GABAB receptor ligand (e.g., unlabeled baclofen).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to modulate the GABAB receptor-mediated inhibition of adenylyl cyclase.
1. Cell Culture:
-
Use a cell line stably expressing the GABAB receptor (e.g., CHO or HEK cells).
-
Culture the cells to an appropriate confluency in a suitable medium.
2. Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Add varying concentrations of the test compound (agonist or antagonist). For antagonist testing, co-incubate with a known GABAB agonist.
-
Incubate for a defined period at 37°C.
3. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
For agonists, plot the inhibition of forskolin-stimulated cAMP accumulation against the compound concentration to determine the EC50 value.
-
For antagonists, plot the reversal of agonist-induced inhibition of cAMP accumulation against the antagonist concentration to determine the IC50 or pA2 value.
Functional Assay: G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Activation
This assay measures the activation of GIRK channels, a downstream effector of GABAB receptor signaling, typically using electrophysiological techniques.
1. Cell Preparation:
-
Use cells expressing both the GABAB receptor and GIRK channels, such as cultured neurons or oocytes injected with the corresponding cRNAs.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record membrane currents from a single cell.
-
Hold the cell at a specific membrane potential.
-
Perfuse the cell with a solution containing varying concentrations of the test compound (agonist). For antagonist testing, co-apply with a known agonist.
3. Data Acquisition and Analysis:
-
Measure the change in outward potassium current upon application of the test compound.
-
For agonists, plot the current amplitude against the compound concentration to determine the EC50 value.
-
For antagonists, measure the reduction in the agonist-induced current in the presence of the antagonist to determine its potency.
References
Independent Verification of 3-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid and the well-characterized γ-aminobutyric acid (GABA) type B receptor agonist, Baclofen. Due to the limited publicly available experimental data on this compound, this document outlines a proposed experimental framework for its independent verification, drawing comparisons with Baclofen and structurally similar compounds.
Executive Summary
This compound is a structural analog of Baclofen, a widely used muscle relaxant and antispasmodic agent. While Baclofen is a known agonist of the GABA-B receptor, preliminary data on a closely related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, suggests it acts as a weak GABA-B receptor antagonist[1]. This indicates that this compound is also likely to modulate GABA-B receptor activity. This guide details the established pharmacological profile of Baclofen and proposes a series of experiments to elucidate the activity of this compound, thereby enabling a comprehensive and objective comparison.
Comparative Analysis of Known and Inferred Properties
The following table summarizes the known quantitative data for Baclofen and the inferred properties of this compound based on its structural similarity to Baclofen and the known activity of its 4-chloro analog.
| Parameter | Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) | 3-Amino-3-(4-chlorophenyl)propanoic acid | This compound |
| Target Receptor | GABA-B Receptor[2] | GABA-B Receptor[1] | Hypothesized: GABA-B Receptor |
| Activity | Agonist[2] | Weak Antagonist[1] | To be determined: Likely Antagonist |
| Binding Affinity (Ki) | ~6 µM (racemic)[3] | Not Reported | To be determined |
| Functional Potency (EC50/IC50) | EC50 = 0.27 µM (inhibition of dopamine neuron firing)[4] | pA2 = 3.5 (a measure of antagonist potency)[1] | To be determined |
| In Vivo Efficacy (ED50) | ED50 = 1.87 mg/kg (i.p.) for discriminative stimulus effects in mice[5] | Not Reported | To be determined |
Proposed Experimental Protocols for Verification
To independently verify the biological activity of this compound, the following experimental protocols are recommended.
GABA-B Receptor Binding Assay
This assay will determine the binding affinity (Ki) of the test compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (source of GABA-B receptors)[6]
-
[³H]GABA (radioligand)[6]
-
Baclofen (positive control)
-
This compound (test compound)
-
Binding buffer (e.g., Tris-HCl with CaCl₂)[6]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat brain membranes as previously described[6]. This involves homogenization and repeated centrifugation to isolate the membrane fraction and remove endogenous GABA.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]GABA (at a concentration near its Kd), and varying concentrations of the test compound or Baclofen.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of [³H]GABA binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay will determine whether the test compound acts as an agonist, antagonist, or inverse agonist at the GABA-B receptor by measuring its effect on adenylyl cyclase activity.
Materials:
-
HEK293 cells stably expressing the human GABA-B receptor.
-
Forskolin (to stimulate adenylyl cyclase)
-
Baclofen (agonist control)
-
This compound (test compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor)[7]
Procedure:
-
Cell Culture: Culture the GABA-B receptor-expressing HEK293 cells to an appropriate density.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or controls.
-
Stimulation: Add forskolin to stimulate cAMP production. For antagonist testing, co-incubate with a known concentration of Baclofen.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist activity: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Determine the EC50 value.
-
Antagonist activity: An inhibition of the Baclofen-induced decrease in cAMP levels indicates antagonist activity. Determine the IC50 value.
-
Visualizing Pathways and Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Workflow for GABA-B Receptor Binding Assay
The diagram below outlines the key steps in the proposed radioligand binding assay.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Molecular mechanisms of the antispasticity effects of baclofen on spinal ventral horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-3-(3,4-dichlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Although some related compounds are not classified as hazardous, the presence of a dichlorophenyl group warrants a cautious approach. Similar molecules are known to cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness of 4 mil). Change gloves frequently, especially if contaminated.[2] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required if there is a splash hazard.[2][3] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A laboratory coat must be worn at all times. Consider a chemical-resistant apron for larger quantities.[4] | To protect skin and clothing from contamination. |
| Respiratory Protection | If handling procedures are likely to generate dust, work in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 3-Amino-3-(3,4-dichlorophenyl)propanoic acid is essential to minimize risk.
-
Preparation : Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels.
-
Personal Protective Equipment (PPE) Check : Don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a tared weigh boat or paper for accurate measurement.
-
Handle the solid compound carefully with a spatula to minimize the generation of dust.
-
Close the container tightly after use.
-
-
Dissolution : If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to avoid splashing.
-
Post-Handling :
-
Clean all equipment and the work surface thoroughly after use.
-
Dispose of all contaminated waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[2] These items must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound : Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour any waste down the drain.[3]
-
Waste Pickup : Follow your institution's procedures for the pickup and disposal of hazardous waste. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Experimental Workflow Diagram
Caption: Procedural workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
